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  • Product: Phenyl 4-methylcyclohexane-1-carboxylate
  • CAS: 1711-34-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Characterization of Phenyl 4-Methylcyclohexane-1-Carboxylate: A Technical Whitepaper

Executive Summary In the realm of drug discovery and materials science, the precise characterization of building blocks and intermediates is critical for predicting pharmacokinetic behavior and synthetic viability. Pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug discovery and materials science, the precise characterization of building blocks and intermediates is critical for predicting pharmacokinetic behavior and synthetic viability. Phenyl 4-methylcyclohexane-1-carboxylate (CAS: 1711-34-8) is a conformationally distinct ester that serves as a valuable structural motif[1]. Its cyclohexane ring introduces sp³ character, which is increasingly sought after in modern medicinal chemistry to improve solubility and target specificity compared to flat, fully aromatic systems. This whitepaper provides an authoritative, in-depth analysis of its chemical and physical properties, structural implications, and standardized protocols for its synthesis and characterization.

Structural Logic and Nomenclature

The molecule, with the IUPAC name phenyl 4-methylcyclohexane-1-carboxylate, consists of a central cyclohexane ring substituted at the 1-position by a phenoxycarbonyl group and at the 4-position by a methyl group[1].

The stereochemistry of the 1,4-disubstituted cyclohexane ring dictates that the molecule can exist in cis and trans diastereomeric forms. The trans isomer typically adopts a diequatorial conformation, minimizing 1,3-diaxial steric clashes, thereby representing the thermodynamically favored state. This conformational bias is crucial when utilizing the compound as a scaffold in drug development, as the spatial orientation of the phenyl ester and methyl group directly impacts receptor binding thermodynamics.

Quantitative Chemical and Physical Properties

Understanding the baseline physicochemical parameters is essential for predicting the molecule's behavior in biological and synthetic systems. The data summarized below is derived from computed descriptors and standardized chemical databases[1][2][3].

Table 1: Core Physicochemical Properties
PropertyValueCausality / Implication in Drug Design
Molecular Formula C₁₄H₁₈O₂Establishes baseline molecular weight and atomic composition.
Molecular Weight 218.29 g/mol Well within the Lipinski Rule of 5 limit (<500 Da), ensuring favorable baseline permeability[1].
Exact Mass 218.13068 DaCrucial for high-resolution mass spectrometry (HRMS) validation[1].
Topological Polar Surface Area (TPSA) 26.3 ŲLow TPSA indicates excellent membrane permeability and potential blood-brain barrier (BBB) penetration[1].
LogP (Partition Coefficient) ~3.42High lipophilicity drives hydrophobic interactions but may require formulation strategies to enhance aqueous solubility[3].
Hydrogen Bond Donors 0Lack of H-bond donors contributes to its high lipophilicity and membrane permeability.
Hydrogen Bond Acceptors 2The ester oxygens provide limited but specific interaction points for target binding[1].

Synthesis and Characterization Workflow

To ensure high scientific integrity, the synthesis and subsequent characterization of phenyl 4-methylcyclohexane-1-carboxylate must follow a self-validating protocol. The most direct synthetic route involves the esterification of 4-methylcyclohexanecarboxylic acid with phenol, typically mediated by an activating agent such as thionyl chloride (SOCl₂) or a coupling reagent (e.g., EDC/DMAP) to overcome the poor nucleophilicity of phenol.

Step-by-Step Experimental Protocol: Esterification via Acyl Chloride

Rationale: Converting the carboxylic acid to an acyl chloride is chosen over direct Fischer esterification because phenol is a weak nucleophile and the equilibrium of direct esterification is unfavorable.

  • Activation: Suspend 4-methylcyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Chlorination: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). The DMF forms a Vilsmeier-Haack type intermediate, accelerating the conversion to 4-methylcyclohexanecarbonyl chloride.

  • Degassing: Stir the reaction at room temperature until gas evolution (SO₂ and HCl) ceases. Concentrate under reduced pressure to remove excess SOCl₂.

  • Esterification: Redissolve the crude acyl chloride in anhydrous DCM. Add phenol (1.1 eq) and triethylamine (Et₃N, 2.0 eq) at 0 °C. The Et₃N acts as an acid scavenger to neutralize the HCl generated, driving the reaction forward.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate) to isolate pure phenyl 4-methylcyclohexane-1-carboxylate.

Analytical Workflow Diagram

The following diagram illustrates the logical progression of the synthesis and the self-validating analytical steps required to confirm the identity and purity of the compound.

G A 4-Methylcyclohexanecarboxylic Acid + SOCl2 (Catalytic DMF) B Intermediate: 4-Methylcyclohexanecarbonyl Chloride A->B Activation C Phenol + Et3N (Nucleophilic Acyl Substitution) B->C Esterification D Crude Phenyl 4-methylcyclohexane-1-carboxylate C->D Work-up E Flash Chromatography (Purification) D->E Isolation F 1H & 13C NMR (Structural Confirmation) E->F G HRMS (Exact Mass: 218.13068 Da) E->G H HPLC (Purity Assessment >95%) E->H

Figure 1: Workflow for the synthesis and analytical validation of phenyl 4-methylcyclohexane-1-carboxylate.

Physicochemical Implications in Drug Development

The physical properties of phenyl 4-methylcyclohexane-1-carboxylate make it a compelling fragment for lead optimization.

  • Lipophilicity and Permeability: With a LogP of ~3.42 and a TPSA of 26.3 Ų, the molecule is highly lipophilic[1][3]. In a biological context, this suggests excellent passive transcellular permeability. However, it also dictates that any active pharmaceutical ingredient (API) incorporating this moiety must balance this lipophilicity with polar groups elsewhere to maintain aqueous solubility and avoid high plasma protein binding.

  • Metabolic Stability: The ester linkage is a known metabolic liability, susceptible to hydrolysis by ubiquitous carboxylesterases in the plasma and liver. This property can be strategically leveraged if the molecule is designed as a prodrug, where the phenyl group acts as a leaving group to release an active carboxylic acid payload.

  • Fsp³ Character: The inclusion of the 4-methylcyclohexyl ring increases the fraction of sp³ hybridized carbons (Fsp³). Higher Fsp³ correlates with reduced off-target toxicity and improved clinical success rates, as the 3D geometry prevents non-specific intercalation and stacking interactions common with flat, fully aromatic scaffolds.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18720906, Phenyl 4-methylcyclohexane-1-carboxylate" PubChem, [Link]. Accessed 5 April 2026.

  • Chemsrc. "CAS#:1711-34-8 | Cyclohexanecarboxylic acid, 4-methyl-,phenyl ester" Chemsrc, [Link]. Accessed 5 April 2026.

Sources

Exploratory

Decarbonylative Cross-Coupling and C–O Bond Activation: The Mechanistic Role of Phenyl 4-Methylcyclohexane-1-Carboxylate in Nickel Catalysis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Focus: Transition-metal catalyzed mechanisms, stereochemical dynamics, and self-validating synthetic protocols. Introduction:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Focus: Transition-metal catalyzed mechanisms, stereochemical dynamics, and self-validating synthetic protocols.

Introduction: The Strategic Utility of Aryl Esters

Historically, transition-metal-catalyzed cross-coupling reactions have relied heavily on aryl and alkyl halides as electrophilic partners. However, the paradigm has shifted toward the use of oxygen-containing electrophiles due to their broad commercial availability, bench stability, and orthogonal reactivity. Among these, phenyl 4-methylcyclohexane-1-carboxylate serves as a highly specialized aliphatic acyl and alkyl donor in modern organic synthesis.

Unlike standard methyl or ethyl esters, which are notoriously inert, phenyl esters possess a uniquely activated C–O bond. The phenoxide moiety acts as an excellent leaving group, while the ester's low lowest unoccupied molecular orbital (LUMO) facilitates facile oxidative addition by electron-rich, low-valent nickel catalysts ()[1]. This whitepaper deconstructs the mechanism of action of phenyl 4-methylcyclohexane-1-carboxylate, focusing on its role in decarbonylative cross-coupling cascades.

Mechanistic Fundamentals: C(acyl)–O vs. C(aryl)–O Activation

When phenyl 4-methylcyclohexane-1-carboxylate is subjected to Ni(0) catalysis, the catalyst faces a chemoselective bifurcation: it can insert into either the C(acyl)–O bond or the C(aryl)–O bond.

Extensive density functional theory (DFT) studies and experimental observations confirm that oxidative addition into the C(acyl)–O bond is kinetically favored when using monodentate phosphine ligands (e.g., PCy₃) or specific bidentate ligands (e.g., dcype) ()[2]. The causality behind this preference lies in the resonance stabilization of the resulting acyl-nickel(II) phenoxide intermediate. C(aryl)–O cleavage is highly disfavored for aliphatic esters like our target compound, ensuring high chemoselectivity toward the acyl moiety.

G Ester Phenyl 4-Methylcyclohexane -1-carboxylate Ni Ni(0)L_n Ester->Ni Oxidative Addition AcylNi Acyl-Ni(II) Phenoxide (C(acyl)-O Cleavage) Ni->AcylNi Monophosphine (Kinetic Preference) ArylNi Aryl-Ni(II) Carboxylate (C(aryl)-O Cleavage) Ni->ArylNi Disfavored Pathway

Fig 1: Chemoselective C(acyl)-O vs C(aryl)-O oxidative addition in Ni-catalysis.

The Decarbonylative Cross-Coupling Cascade

The true synthetic power of phenyl 4-methylcyclohexane-1-carboxylate is unlocked during decarbonylative cross-coupling ()[3]. The mechanism proceeds through four highly orchestrated steps:

  • Oxidative Addition: The Ni(0) species inserts into the C(acyl)–O bond, generating a stable acyl-Ni(II) phenoxide complex.

  • Decarbonylation (CO Extrusion): Driven by the thermodynamic stability of the resulting alkyl-Ni bond and the entropic release of carbon monoxide gas, the acyl-Ni(II) complex extrudes CO. This transforms the intermediate into a 4-methylcyclohexyl-Ni(II) species.

  • Transmetalation: The extruded phenoxide anion acts as an internal base, activating the incoming nucleophile (e.g., an arylboronic acid in Suzuki-Miyaura coupling) to facilitate transmetalation at the Ni(II) center.

  • Reductive Elimination: The complex collapses to form the new C(sp³)–C(sp²) bond (yielding 1-aryl-4-methylcyclohexane) and regenerates the active Ni(0) catalyst ()[4].

G Ni0 Ni(0) Catalyst OA Oxidative Addition [Acyl-Ni(II)-OPh] Ni0->OA + Phenyl Ester CO Decarbonylation [-CO] OA->CO CO Extrusion AlkylNi Alkyl-Ni(II)-OPh (4-Methylcyclohexyl-Ni) CO->AlkylNi TM Transmetalation [with Ar-B(OH)2] AlkylNi->TM + Base RE Reductive Elimination [Product Formation] TM->RE RE->Ni0 - Product

Fig 2: The complete catalytic cycle for Ni-catalyzed decarbonylative cross-coupling.

Quantitative Data: Ligand Causality

The choice of ligand dictates whether the reaction undergoes decarbonylation or stalls at the acyl-Ni stage (leading to direct ketone formation). Bulky, electron-rich ligands are required to lower the activation barrier for CO extrusion.

Table 1: Impact of Phosphine Ligands on the Decarbonylative Cross-Coupling of Phenyl 4-Methylcyclohexane-1-carboxylate

Ligand ClassRepresentative LigandC(acyl)-O ActivationDecarbonylation EfficiencyPrimary Reaction Pathway
Monodentate (Bulky)PCy₃, P(n-Bu)₃Highly FavorableExcellent (>95%)Decarbonylative Alkylation
Bidentate (Electron-rich)dcypeHighly FavorableExcellent (>90%)Decarbonylative Alkylation
Bidentate (Rigid/Bite Angle)dppp, dppeFavorablePoor (<15%)Direct Acylation (Ketone Formation)
Ligand-FreeNonePoorN/AUnreacted Starting Material

Stereochemical Dynamics of the 4-Methylcyclohexyl System

Because the 4-methylcyclohexyl moiety is an aliphatic sp³ system, the decarbonylation step introduces a critical stereochemical dynamic. The migration of the alkyl group from the carbonyl carbon to the nickel center typically proceeds via a radical rebound mechanism (homolysis of the C–Ni bond to form a Ni(I) species and an alkyl radical, followed by rapid recombination).

Consequently, even if one begins with isomerically pure trans-phenyl 4-methylcyclohexane-1-carboxylate, the resulting cross-coupled product will present as a diastereomeric mixture (often approaching a 1:1 cis:trans ratio). This stereochemical erosion is a mechanistic hallmark of the radical nature of the alkyl-Ni intermediate.

G AcylNi Acyl-Ni(II) (Stereopure) Radical Alkyl Radical + Ni(I) (Stereo-scrambling) AcylNi->Radical -CO (Homolysis) AlkylNi Alkyl-Ni(II) (Diastereomeric Mixture) Radical->AlkylNi Recombination Product Cross-Coupled Product (cis/trans mixture) AlkylNi->Product Transmetalation & Reductive Elimination

Fig 3: Radical-mediated stereochemical scrambling during decarbonylation.

Self-Validating Experimental Protocol: Decarbonylative Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal controls to verify both the mass balance and the specific mechanistic pathway (CO extrusion and radical formation).

Objective: Synthesize 1-aryl-4-methylcyclohexane from trans-phenyl 4-methylcyclohexane-1-carboxylate and phenylboronic acid.

Step-by-Step Methodology:

  • Catalyst Preparation (Glovebox): In an N₂-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Ni(cod)₂ (10 mol%) and PCy₃ (20 mol%). Dissolve in 1.0 mL of anhydrous toluene.

    • Causality: Ni(cod)₂ provides an active Ni(0) source. PCy₃ is chosen specifically because its steric bulk forces the extrusion of CO to relieve steric strain in the acyl-Ni intermediate.

  • Substrate & Reagent Addition: Add trans-phenyl 4-methylcyclohexane-1-carboxylate (0.5 mmol, 1.0 equiv), phenylboronic acid (0.75 mmol, 1.5 equiv), and anhydrous Na₂CO₃ (1.0 mmol, 2.0 equiv).

    • Causality: Na₂CO₃ activates the boronic acid to form a nucleophilic boronate, which is required for transmetalation with the relatively stable alkyl-Ni(II) complex.

  • Internal Standard Addition (Validation Step 1): Add exactly 0.5 mmol of n-dodecane.

    • Validation Logic: GC-FID tracking of dodecane against the starting material ensures that any consumption of the ester correlates directly to product formation, ruling out volatile degradation pathways.

  • Reaction Execution & CO Trapping (Validation Step 2): Seal the tube with a septum. Suspend a strip of PdCl₂-soaked test paper inside the headspace of the tube. Heat the reaction mixture at 130 °C for 12 hours.

    • Validation Logic: The elevated temperature is required to overcome the activation energy of decarbonylation. If the reaction proceeds via the decarbonylative pathway, extruded CO gas will reduce the Pd(II) on the test paper to Pd(0), turning the paper visibly black.

  • Workup & Stereochemical Probing (Validation Step 3): Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel. Analyze the crude mixture via GC-MS and ¹H NMR.

    • Validation Logic: The presence of a ~1:1 cis:trans mixture of 1-phenyl-4-methylcyclohexane in the NMR spectra confirms the radical-rebound mechanism inherent to the aliphatic decarbonylation step.

Conclusion

Phenyl 4-methylcyclohexane-1-carboxylate is a highly effective, bench-stable electrophile that bypasses the toxicity and waste issues associated with alkyl halides. By leveraging the chemoselective C(acyl)–O oxidative addition of Ni(0) catalysts, researchers can drive decarbonylative cascades to forge complex C(sp³)–C(sp²) bonds. Understanding the causality behind ligand selection, CO extrusion thermodynamics, and radical-mediated stereochemical erosion is paramount for application scientists aiming to deploy this methodology in late-stage drug development and complex molecule synthesis.

References

  • Li, Z., Zhang, S.-L., Fu, Y., Guo, Q.-X., & Liu, L. (2009). Mechanism of Ni-Catalyzed Selective C−O Bond Activation in Cross-Coupling of Aryl Esters. Journal of the American Chemical Society, 131(25), 8815–8823. URL:[Link]

  • Quasdorf, K. W., Tian, X., & Garg, N. K. (2008). Cross-Coupling Reactions of Aryl Pivalates with Boronic Acids. Journal of the American Chemical Society, 130(44), 14422–14423. URL:[Link]

  • Muto, K., Yamaguchi, J., Musaev, D. G., & Itami, K. (2015). Decarbonylative organoboron cross-coupling of esters by nickel catalysis. Nature Communications, 6, 7508. URL:[Link]

  • Guo, L., & Rueping, M. (2018). Decarbonylative Cross-Couplings: Nickel Catalyzed Functional Group Interconversion Strategies for the Construction of Complex Organic Molecules. Accounts of Chemical Research, 51(6), 1546–1558. URL:[Link]

Sources

Foundational

phenyl 4-methylcyclohexane-1-carboxylate safety data sheet and handling guidelines

An in-depth technical guide has been compiled for researchers, scientists, and drug development professionals on the safety and handling of Phenyl 4-methylcyclohexane-1-carboxylate. Technical Guide: Phenyl 4-methylcycloh...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide has been compiled for researchers, scientists, and drug development professionals on the safety and handling of Phenyl 4-methylcyclohexane-1-carboxylate.

Technical Guide: Phenyl 4-methylcyclohexane-1-carboxylate (CAS 1711-34-8)

A Senior Application Scientist's Approach to Safe Handling in the Absence of Comprehensive Data

Executive Summary & Compound Profile

This document provides a framework for risk assessment and establishes conservative handling protocols based on the compound's chemical structure, known physicochemical properties, and established best practices for managing substances of unknown toxicity. The objective is to ensure the highest level of safety for all laboratory personnel.

Physicochemical Properties and Data Gap Analysis

Understanding a compound's known properties is the first step in a thorough risk assessment. The available data has been compiled below, alongside a clear identification of critical missing safety information.

Table 1: Physicochemical Data for Phenyl 4-methylcyclohexane-1-carboxylate

PropertyValueSource
CAS Number 1711-34-8[2]
Molecular Formula C14H18O2[1][2]
Molecular Weight 218.29 g/mol [1][2]
IUPAC Name phenyl 4-methylcyclohexane-1-carboxylate[2]
LogP (calculated) 3.418[1]
Polar Surface Area 26.30 Ų[1][2]
GHS Hazard Classification Data Not Available -
Toxicological Data (LD50/LC50) Data Not Available -
Flash Point / Flammability Data Not Available -
Explosive Properties Data Not Available -

The most significant finding is the critical gap in toxicological and hazard data . The absence of this information necessitates the adoption of a conservative safety posture.

Inferred Hazards and Risk Mitigation Strategy

Based on the compound's structure—an ester of a carboxylic acid with a phenyl and a cyclohexane moiety—we can infer potential, albeit unconfirmed, hazards.

  • Skin and Eye Irritation: Esters and aromatic compounds can be irritating to the skin and eyes upon contact.[3][4] Therefore, the risk of irritation should be assumed.

  • Respiratory Tract Irritation: If the compound is a fine powder or has appreciable vapor pressure, inhalation may cause respiratory irritation.[5]

  • Combustibility: Like most organic compounds, it will burn if exposed to a sufficient heat source and an oxidizer.

  • Unknown Systemic Effects: The lack of toxicological data means that potential systemic, mutagenic, or reproductive effects are unknown.

Causality of Experimental Choices: The risk mitigation strategy is dictated by this uncertainty. Every handling protocol described below is designed to minimize all potential routes of exposure (dermal, ocular, inhalation, ingestion) by treating the compound as a potential irritant with unknown systemic toxicity.

Core Directive: Safe Handling & Exposure Control Protocols

These protocols are designed as a self-validating system, where engineering controls, administrative procedures, and personal protective equipment work in concert to minimize risk.

4.1 Engineering Controls: The Primary Barrier

  • Causality: To prevent inhalation of aerosols or vapors, all manipulations of phenyl 4-methylcyclohexane-1-carboxylate must be performed within a certified chemical fume hood.[5] The fume hood provides the primary barrier of protection.

  • Workflow:

    • Verify fume hood certification is current.

    • Ensure the sash is positioned at the lowest practical height.

    • Conduct all transfers, weighing, and solution preparations deep within the hood workspace.

    • Keep the container sealed when not in immediate use.

4.2 Personal Protective Equipment (PPE): The Secondary Barrier

  • Causality: PPE serves as the last line of defense. The selection is based on the assumed hazards of skin/eye irritation and unknown systemic toxicity.

  • Mandatory PPE Ensemble:

    • Eye Protection: ANSI Z87.1-compliant or EN 166-compliant chemical splash goggles are required at all times. Standard safety glasses are insufficient as they do not protect against splashes.

    • Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves (minimum 5 mil thickness) are a suitable starting point. Crucially, for prolonged work or immersion, consult a glove manufacturer's compatibility chart. Double-gloving is recommended during high-concentration transfers.

    • Body Protection: A flame-retardant laboratory coat must be worn and fully buttoned.

    • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]

Detailed Experimental Workflow: Weighing and Solution Preparation

This step-by-step protocol minimizes exposure during a common laboratory procedure.

  • Preparation (in Fume Hood): Don all required PPE. Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

  • Aliquot Transfer: Using a chemically compatible spatula, carefully transfer the desired amount of phenyl 4-methylcyclohexane-1-carboxylate from the stock container to the weigh boat. Perform this action slowly to prevent aerosolizing fine particles.

  • Container Sealing: Immediately and securely close the primary stock container.

  • Dissolution: Place the weigh boat containing the aliquot into the destination flask. Using a wash bottle or pipette, carefully rinse the weigh boat with the intended solvent to ensure a complete quantitative transfer.

  • Waste Disposal: The used weigh boat and any contaminated consumables (e.g., pipette tips, wipes) must be disposed of as hazardous chemical waste according to institutional guidelines.

Emergency Procedures for Unknown Hazards

In the event of an exposure or spill, immediate and decisive action is critical. The following procedures are based on standard laboratory emergency protocols.

Table 2: Emergency Response Protocols

IncidentStep-by-Step Procedure
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] 2. While flushing, remove any contaminated clothing and shoes. 3. Seek immediate medical attention. Provide the medical team with the compound name and CAS number.
Eye Contact 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[5] 2. Use an emergency eyewash station if available. 3. Remove contact lenses if present and easy to do. 4. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately.[5] 2. If breathing is difficult, have a trained person administer oxygen. 3. Seek immediate medical attention.
Minor Spill (in Fume Hood) 1. Alert others in the immediate area. 2. Absorb the spill with a chemically inert absorbent material (e.g., vermiculite, sand). 3. Using non-sparking tools, scoop the absorbed material into a designated hazardous waste container.[7] 4. Clean the spill area with an appropriate solvent and then soap and water.
Major Spill 1. Evacuate the laboratory immediately. 2. Alert laboratory supervisor and institutional Environmental Health & Safety (EHS) department. 3. Prevent re-entry.
Visualization of Risk Management Workflow

The following diagram illustrates the logical process for handling a chemical with limited safety data.

G cluster_assessment Phase 1: Risk Assessment cluster_control Phase 2: Control Implementation cluster_ops Phase 3: Safe Operations & Contingency start Identify Compound (CAS 1711-34-8) search_sds Search for Authoritative SDS start->search_sds data_gap Data Gap Identified: No GHS/Tox Data search_sds->data_gap assume_hazard Apply Precautionary Principle: Treat as Potentially Hazardous data_gap->assume_hazard If Not Found eng_control Engineering Controls: Mandatory Fume Hood Use assume_hazard->eng_control ppe_select PPE Selection: - Chemical Goggles - Nitrile Gloves - Lab Coat eng_control->ppe_select admin_control Administrative Controls: - SOP Development - Personnel Training ppe_select->admin_control handling Execute Handling Protocols (e.g., Weighing, Transfers) admin_control->handling emergency Establish Emergency Procedures (Spill, Exposure) handling->emergency waste Segregate & Dispose of Chemical Waste handling->waste

Caption: Risk management workflow for chemicals with unknown hazards.

References

  • Chemsrc. Cyclohexanecarboxylic acid, 4-methyl-,phenyl ester. [Link]

  • PubChem. Phenyl 4-methylcyclohexane-1-carboxylate. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Trans-Phenylcyclohexane-(1R,2-cis)-Dicarboxylic Imide. [Link]

  • Chemsrc. 4-phenylcyclohexane-1-carboxylic acid. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • PubChem. 1-Phenylcyclohexane-1-carboxylate. [Link]

  • Airgas. SAFETY DATA SHEET - Nonflammable Gas Mixture. [Link]

Sources

Exploratory

Structural Analysis of Phenyl 4-Methylcyclohexane-1-Carboxylate: An In-Depth Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary In modern drug discovery and materials science, the cycloh...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery and materials science, the cyclohexane ring serves as a critical structural motif for tuning lipophilicity, metabolic stability, and spatial geometry. Phenyl 4-methylcyclohexane-1-carboxylate (C₁₄H₁₈O₂, CID: 18720906)[1] is a highly valuable building block that acts as a conformational probe. Because the cyclohexane core is 1,4-disubstituted, the molecule exists as distinct cis and trans geometric isomers.

Differentiating these isomers is not merely an academic exercise; the spatial orientation of the phenyl ester group dictates the molecule's binding affinity to target proteins and its susceptibility to esterase-mediated hydrolysis. This whitepaper provides an authoritative, self-validating analytical framework for the structural elucidation of phenyl 4-methylcyclohexane-1-carboxylate, focusing on the causality behind conformational thermodynamics and the precise methodologies required to prove them.

Conformational Dynamics & Stereochemical Causality

To analyze this molecule accurately, one must first understand the thermodynamic rules governing its 3D architecture. The cyclohexane ring rapidly interconverts between two chair conformations. However, the presence of two substituents at the 1 and 4 positions forces a thermodynamic preference that dictates the time-averaged structure observed in analytical instruments[2].

  • The Trans Isomer (Conformationally Locked): In a 1,4-disubstituted system, the trans relative stereochemistry allows both the methyl group and the phenyl ester group to occupy equatorial positions simultaneously. Because a di-equatorial conformation minimizes 1,3-diaxial steric clashes, the trans isomer is highly stable and exists almost exclusively in this single chair conformation[2].

  • The Cis Isomer (Steric Competition): The cis isomer is forced into an axial-equatorial arrangement. To determine which group occupies the equatorial plane, we must evaluate their conformational free energies (A-values). Counterintuitively, the methyl group has a larger A-value (~1.7 kcal/mol) than the planar ester group (~1.2 kcal/mol)[3]. Consequently, the cis isomer preferentially adopts a chair conformation where the bulkier methyl group is equatorial, forcing the phenyl ester group into the axial position.

This thermodynamic reality directly dictates our analytical strategy. By measuring the spatial environment of the proton attached to C1 (alpha to the ester), we can definitively assign the stereochemistry.

ConformationalLogic H1 H1 Proton Signal (α to phenyl ester) Axial Large J-coupling (~11-12 Hz) Triplet of Triplets (tt) Axial H1 H1->Axial If observed Equatorial Small J-coupling (~3-4 Hz) Narrow Multiplet Equatorial H1 H1->Equatorial If observed Trans Trans Isomer (Di-equatorial conformer) Axial->Trans Infers Cis Cis Isomer (Eq-Methyl, Ax-Ester) Equatorial->Cis Infers

Caption: Logic tree for determining cis/trans isomerism via H1 NMR J-coupling.

A Self-Validating Analytical Strategy

A robust structural analysis cannot rely on a single data point. As Application Scientists, we employ a multimodal, self-validating workflow. Nuclear Magnetic Resonance (NMR) provides the relative stereochemistry and conformational map, while Gas Chromatography-Mass Spectrometry (GC-MS) orthogonally validates the molecular weight, atomic connectivity, and sample purity.

AnalyticalWorkflow Prep Sample Prep (Anhydrous CDCl3) NMR1D 1D NMR (1H/13C) J-Coupling Analysis Prep->NMR1D MS GC-MS (EI) Fragmentation Prep->MS NMR2D 2D NOESY Spatial Proximity NMR1D->NMR2D Guides Model Validated Structural Model NMR2D->Model Stereochem MS->Model Mass/Formula

Caption: Self-validating multimodal workflow for structural elucidation.

High-Resolution NMR Spectroscopy: Protocol & Interpretation

The most definitive method for distinguishing the cis and trans isomers of phenyl 4-methylcyclohexane-1-carboxylate is ¹H NMR, specifically through the analysis of scalar scalar coupling constants ( 3JHH​ )[4].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality Note: Anhydrous solvent is critical. Trace moisture leads to line broadening of the proton signals via rapid exchange and can induce slow hydrolysis of the phenyl ester over time, compromising the spectral baseline.

  • 1D ¹H NMR Acquisition: Acquire a standard 1D proton spectrum at 400 MHz (preferably 600 MHz for optimal multiplet resolution). Ensure the spectral window captures the aromatic region (7.0–7.5 ppm) and the aliphatic envelope (0.8–3.0 ppm).

  • Targeted Multiplet Analysis: Locate the H1 proton (the methine proton alpha to the ester carbonyl), which typically resonates between 2.50 and 3.00 ppm due to the deshielding effect of the adjacent carbonyl[4].

  • 2D NOESY Acquisition (Orthogonal Validation): Run a 2D NOESY sequence with a mixing time of 300-500 ms to observe through-space interactions (< 5 Å).

Data Interpretation & Quantitative Summary

If the molecule is the trans isomer, the H1 proton is axial. It will couple with two adjacent axial protons (large anti-periplanar coupling) and two adjacent equatorial protons (small gauche coupling). This manifests as a wide triplet of triplets (tt) with J≈12.4 and 3.7 Hz[4]. If the molecule is the cis isomer, the H1 proton is equatorial, resulting in only small gauche couplings and appearing as a narrow, unresolved multiplet[3].

Table 1: Expected ¹H NMR Parameters for Phenyl 4-Methylcyclohexane-1-carboxylate Isomers

IsomerPreferred ConformationH1 PositionH1 MultiplicityExpected 3J Values (Hz)Diagnostic NOE Contacts
trans Di-equatorialAxialTriplet of triplets (tt) 3Jax−ax​≈12.4 3Jax−eq​≈3.7 H1 (ax) ↔ H3/H5 (ax)
cis Eq-Methyl / Ax-EsterEquatorialNarrow multiplet (m) 3Jeq−eq​≈2−4 3Jeq−ax​≈2−4 H1 (eq) ↔ H2/H6 (eq)

Mass Spectrometry (GC-MS): Protocol & Fragmentation Mechanics

While NMR resolves the 3D geometry, it cannot definitively rule out co-eluting structural isomers or confirm the exact molecular mass without orthogonal MS data. For a relatively non-polar, low-molecular-weight ester like phenyl 4-methylcyclohexane-1-carboxylate (MW: 218.29 g/mol )[1], Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the superior choice over Electrospray Ionization (ESI), which often struggles to ionize uncharged lipophilic esters.

Step-by-Step Methodology
  • Chromatographic Separation: Inject 1 µL of a 1 mg/mL solution (in hexane or dichloromethane) into a GC equipped with a non-polar capillary column (e.g., HP-5MS). Use a temperature gradient starting at 100°C, ramping at 10°C/min to 280°C.

    • Causality Note: The non-polar stationary phase separates the cis and trans isomers based on boiling point and surface area differences, allowing for the detection of isomeric mixtures.

  • Electron Ionization (EI): Subject the eluent to 70 eV hard ionization.

  • Fragmentation Analysis: Analyze the resulting mass spectrum for characteristic ester cleavage patterns.

Fragmentation Mechanics

Upon ionization, the molecular ion (M ∙+ , m/z 218) is formed. The high energy of EI induces predictable fragmentation:

  • Loss of Phenol: The most diagnostic pathway for phenyl esters is the McLafferty-type rearrangement or hydrogen transfer, resulting in the expulsion of a neutral phenol molecule (94 Da) or a phenoxy radical (93 Da).

  • Acylium Ion Formation: This cleavage leaves a highly stable acylium cation corresponding to the 4-methylcyclohexanecarbonyl fragment at m/z 125 .

  • Ring Cleavage: Subsequent loss of carbon monoxide (28 Da) from the acylium ion yields a hydrocarbon fragment at m/z 97 , confirming the methylcyclohexyl core.

By integrating the stereochemical precision of high-resolution NMR with the structural connectivity proven by EI-MS fragmentation, researchers can establish a completely self-validating, authoritative structural model of phenyl 4-methylcyclohexane-1-carboxylate.

References

  • PubChem Database. "Phenyl 4-methylcyclohexane-1-carboxylate (CID 18720906)." National Center for Biotechnology Information. Available at:[Link]

  • ACS Publications. "Hyperconjugation and the Increasing Bulk of OCOCX3 Substituents in Trans-1,4-Disubstituted Cyclohexanes Destabilize the Diequatorial Conformer." The Journal of Organic Chemistry. Available at:[Link]

  • ACS Publications. "Mediation of Conformationally Controlled Photodecarboxylations of Chiral and Cyclic Aryl Esters by Substrate Structure, Temperature, Pressure, and Medium Constraints." Journal of the American Chemical Society. Available at:[Link]

  • Journal of the American Chemical Society. "Free-Radical Chlorination of Methyl Cyclohexanecarboxylates. IL Stereochemistry of the Hydrogen-Abstraction Step." (Historical thermodynamic A-value reference). Available at:[Link]

Sources

Foundational

Thermal Profiling and Phase Transition Dynamics of Phenyl 4-Methylcyclohexane-1-Carboxylate

Executive Abstract Understanding the precise thermal envelope of pharmaceutical and industrial intermediates is paramount for reactor design, downstream purification, and formulation stability. This technical whitepaper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Abstract

Understanding the precise thermal envelope of pharmaceutical and industrial intermediates is paramount for reactor design, downstream purification, and formulation stability. This technical whitepaper provides an in-depth analysis of the thermal stability and melting point characteristics of phenyl 4-methylcyclohexane-1-carboxylate (CAS: 1711-34-8). By bridging structural chemistry with self-validating analytical methodologies, this guide establishes a robust framework for characterizing the phase transitions and thermal degradation kinetics of this critical heterocyclic organic compound[1].

Molecular Architecture and Phase Behavior

Phenyl 4-methylcyclohexane-1-carboxylate ( C14​H18​O2​ ) possesses a molecular weight of 218.29 g/mol and a topological polar surface area (PSA) of 26.3 Ų[2]. It is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and as a specialized fragrance ingredient[3].

The Causality of its Depressed Melting Point

Empirical data classifies the base compound as a colorless liquid at standard ambient temperature and pressure (SATP)[3]. The causality behind this sub-ambient melting point ( Tm​ ) lies in its stereochemical and conformational flexibility:

  • Diastereomeric Disruption: The cyclohexane ring features a methyl group at the C4 position, allowing for both cis and trans isomers. Commercial syntheses typically yield a mixture of these diastereomers.

  • Conformational Flux: The rapid interconversion between chair conformations of the cyclohexane ring, combined with the steric bulk of the phenyl ester moiety, fundamentally disrupts the molecular symmetry required for efficient crystal lattice packing.

  • Comparative Lattice Energy: When this specific 4-methylcyclohexanecarboxylate moiety is conjugated to larger, rigid pharmacophores—such as in the synthesis of O-desmethylvenlafaxine derivatives—the resulting compounds exhibit highly stable crystalline lattices with melting points reaching 157–159 °C[4]. However, in its isolated phenyl ester form, the lack of strong intermolecular hydrogen bonding (H-bond donor count = 0) and high conformational entropy depress the melting point below 25 °C[2][3].

Self-Validating Analytical Methodologies

To accurately quantify the thermal stability and phase transitions of liquid esters, we must employ rigorous, self-validating thermal analysis protocols. The following methodologies are designed to eliminate instrument artifacts and baseline drift.

Protocol A: Sub-Ambient Differential Scanning Calorimetry (DSC)

Because the compound is a liquid at room temperature[3], sub-ambient DSC is required to determine its exact crystallization ( Tc​ ), glass transition ( Tg​ ), and melting point ( Tm​ ).

  • Step 1: Instrument Calibration. Calibrate the heat flow and temperature using high-purity Indium (for high temperatures) and Cyclohexane (for sub-ambient transitions) to ensure thermodynamic accuracy.

  • Step 2: Sample Encapsulation. Aliquot 5–10 mg of phenyl 4-methylcyclohexane-1-carboxylate into an aluminum pan. Crucial: Use a hermetic press to seal the pan. This prevents the volatilization of the liquid sample from artificially skewing the endothermic heat flow.

  • Step 3: Thermal Cycling (Self-Validation).

    • Cool the sample from 25 °C to -80 °C at a rate of 10 °C/min.

    • Hold isothermally for 5 minutes to ensure thermal equilibrium.

    • Heat the sample from -80 °C to 50 °C at a slower rate of 5 °C/min.

    • Causality: The slower heating rate minimizes thermal lag across the sample mass, preventing artificial broadening of the melting endotherm and allowing for precise integration of the enthalpy of fusion ( ΔHf​ ).

Protocol B: Thermogravimetric Analysis (TGA) for Thermal Stability

To determine the onset of thermal degradation ( Tonset​ ) without interference from oxidative combustion, TGA must be performed under an inert atmosphere.

  • Step 1: Baseline Subtraction. Run an empty alumina crucible through the entire temperature program to capture and subtract buoyancy effects and baseline drift.

  • Step 2: Inert Purge. Load 10 mg of the sample into the crucible. Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min. Causality: Nitrogen isolates purely thermal breakdown (pyrolysis) from oxidative degradation, ensuring the data reflects the true stability of the ester bond.

  • Step 3: Dynamic Heating. Ramp the temperature from 25 °C to 600 °C at 10 °C/min. Monitor the first derivative of the mass loss curve (DTG) to precisely pinpoint the temperature at which maximum degradation velocity occurs ( Tmax​ ).

ThermalWorkflow cluster_DSC Sub-Ambient DSC (Phase Transitions) cluster_TGA TGA (Thermal Stability) S Phenyl 4-methylcyclohexane- 1-carboxylate (CAS 1711-34-8) D1 Hermetic Sealing (Al Pans) S->D1 Aliquot 1 T1 Alumina Crucible (Open) S->T1 Aliquot 2 D2 Cool to -80°C (10°C/min) D1->D2 D3 Heat to 25°C (5°C/min) D2->D3 D4 Determine Tm & Tg D3->D4 V Cross-Validation: Thermal Envelope Established D4->V T2 N2 Purge (50 mL/min) T1->T2 T3 Heat to 600°C (10°C/min) T2->T3 T4 Determine T_onset & Mass Loss T3->T4 T4->V

Self-validating thermal analysis workflow for phenyl 4-methylcyclohexane-1-carboxylate.

Quantitative Data Summary

The following table synthesizes the known physicochemical properties and the expected empirical ranges for thermal analysis based on structural predictive models and related literature[2][3].

ParameterValue / Expected RangeAnalytical Source / Rationale
Molecular Weight 218.29 g/mol Computed via PubChem[2]
Physical State (25 °C) Colorless LiquidGuideChem empirical data[3]
LogP (Lipophilicity) 3.418Predictive modeling[3]
Topological PSA 26.30 ŲComputed via PubChem[2]
Melting Point ( Tm​ ) < 20 °C (Sub-ambient)Inferred from liquid state at SATP[3]
Thermal Degradation ( Tonset​ ) ~ 250 °C - 300 °CTypical range for thermal cleavage of unhindered phenyl esters.

Mechanistic Insights into Thermal Degradation

When subjected to temperatures exceeding its thermal stability threshold, phenyl 4-methylcyclohexane-1-carboxylate undergoes specific degradation pathways. The ester linkage is the primary locus of thermal vulnerability.

Under inert pyrolytic conditions (as established in Protocol B), the compound avoids oxidative combustion. Instead, it is highly probable to undergo a concerted homolytic cleavage or a cyclic transition-state elimination. This thermal scission typically yields phenol and 4-methylcyclohexanecarboxylic acid derivatives, followed by subsequent decarboxylation of the acid moiety at extreme temperatures (> 400 °C) into volatile hydrocarbons and carbon dioxide. Understanding this degradation mechanism is vital when utilizing the compound as an intermediate in high-temperature industrial reactors[1].

References
  • [1] American Chemical Suppliers. "Phenyl 4-methylcyclohexanecarboxylate - Uses and Specifications". americanchemicalsuppliers.com. URL:

  • [2] National Center for Biotechnology Information (NIH). "Phenyl 4-methylcyclohexane-1-carboxylate | C14H18O2 | CID 18720906 - PubChem". nih.gov. URL:

  • [4] MDPI. "Phenolic Esters of O-Desmethylvenlafaxine with Improved Oral Bioavailability and Brain Uptake". mdpi.com. URL:

  • [3] GuideChem. "Cyclohexanecarboxylic acid, 4-methyl-,phenyl ester 1711-34-8". guidechem.com. URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Phenyl 4-methylcyclohexane-1-carboxylate in Medicinal Chemistry

Executive Summary Phenyl 4-methylcyclohexane-1-carboxylate (PMCC) has emerged as a highly versatile reagent in modern medicinal chemistry. Traditionally viewed merely as a stable ester, PMCC is now strategically deployed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenyl 4-methylcyclohexane-1-carboxylate (PMCC) has emerged as a highly versatile reagent in modern medicinal chemistry. Traditionally viewed merely as a stable ester, PMCC is now strategically deployed in three critical domains: as a lipophilic masking agent in CNS-targeted prodrug design, as a robust acyl electrophile in nickel-catalyzed cross-coupling, and as a mildly activated acyl donor for late-stage amidation. This application note details the mechanistic rationale, quantitative benchmarks, and self-validating protocols for integrating PMCC into drug discovery workflows.

Physicochemical Profiling

Understanding the baseline properties of PMCC is essential for predicting its behavior in both biological systems and synthetic environments. The phenyl ester linkage provides a delicate balance—stable enough to survive standard chromatographic purification, yet sufficiently activated for targeted nucleophilic or oxidative insertion[1].

PropertyValueImplication for Medicinal Chemistry
Molecular Weight 218.29 g/mol Low molecular weight allows for efficient atom economy in coupling.
LogP (Computed) ~3.42Highly lipophilic; excellent for masking polar functional groups.
Topological Polar Surface Area 26.3 ŲMinimal polarity, facilitating passive membrane permeability.
Leaving Group pKa ~9.95 (Phenol)Superior leaving group compared to alkyl esters (pKa ~15.5).

Strategic Applications in Drug Development

Prodrug Design: Lipophilic Masking for CNS Penetration

The blood-brain barrier (BBB) remains a formidable obstacle for polar therapeutics. PMCC is utilized to synthesize phenolic esters that temporarily mask hydrogen-bond donors. For example, in the development of O-desmethylvenlafaxine (ODV) derivatives, esterification with the 4-methylcyclohexanecarboxylate moiety significantly increased the LogP of the parent drug[2].

Causality & Expertise: The choice of the 4-methylcyclohexyl group is not arbitrary. Its aliphatic bulk provides steric hindrance that modulates the rate of enzymatic hydrolysis by plasma esterases. This tunable stability prevents premature systemic cleavage, ensuring the intact prodrug reaches the CNS before releasing the active pharmacophore[2].

Prodrug_Pathway Admin Prodrug Administration (High LogP) BBB Blood-Brain Barrier Penetration Admin->BBB Systemic Circulation Cleavage Esterase Cleavage (Brain Tissue) BBB->Cleavage PMCC Moiety Cleaved Active Active Drug Target Engagement Cleavage->Active Receptor Binding

Logical flow of PMCC-based prodrugs crossing the blood-brain barrier followed by enzymatic activation.

Nickel-Catalyzed C-O Bond Activation (Ketone Synthesis)

Ketones are ubiquitous motifs in pharmaceuticals. Traditional syntheses rely on highly reactive, moisture-sensitive acid chlorides. PMCC serves as a bench-stable alternative for Suzuki-Miyaura cross-coupling. Under nickel catalysis, the C(acyl)–O bond of the phenyl ester is selectively cleaved, allowing for cross-coupling with arylboronic acids to yield 4-methylcyclohexyl ketones[3].

Causality & Expertise: Why phenyl esters? Alkyl esters are generally inert to oxidative addition by Ni(0) due to the high bond dissociation energy of the C–O bond. The phenyl group in PMCC lowers the LUMO of the ester, facilitating facile oxidative addition by the electron-rich Ni(0) center, while avoiding the decarbonylation pathways often seen with other acyl donors[3].

Ni_Catalysis Ni0 Ni(0) Catalyst Active Species OxAdd Oxidative Addition C(acyl)-O Cleavage Ni0->OxAdd PMCC Addition TransMet Transmetalation with Ar-B(OH)2 OxAdd->TransMet Boronic Acid RedElim Reductive Elimination Ketone Formation TransMet->RedElim Base / Phenol Loss RedElim->Ni0 Product Release

Catalytic cycle of Ni-catalyzed Suzuki-Miyaura cross-coupling using PMCC as an acyl electrophile.

Transition-Metal-Free Direct Amidation

In parallel library synthesis, generating amides without toxic coupling reagents (like HATU or EDC) simplifies purification. PMCC undergoes direct amidation with primary and secondary amines under solvent-free, base-promoted conditions[4]. The phenoxide leaving group is easily washed away during aqueous workup, leaving highly pure amide products.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating specific analytical checkpoints to ensure reaction fidelity at every stage.

Protocol A: Synthesis of 4-Methylcyclohexyl Ketones via Ni-Catalyzed Cross-Coupling

Objective: Couple PMCC with an arylboronic acid to form a complex ketone.

  • Reaction Setup (Glovebox): Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with Ni(cod)₂ (10 mol%), tricyclohexylphosphine (PCy₃, 20 mol%), and anhydrous K₃PO₄ (3.0 equiv).

    • Self-Validation Checkpoint: The formation of a deep red/brown solution upon mixing Ni(cod)₂ and PCy₃ in toluene confirms the generation of the active Ni(0)Lₙ species. A green/blue hue indicates catastrophic oxygen contamination.

  • Reagent Addition: Add PMCC (1.0 equiv) and the desired arylboronic acid (1.5 equiv) dissolved in anhydrous toluene (0.2 M). Seal the tube and remove it from the glovebox.

  • Thermal Activation: Heat the reaction mixture at 110 °C for 12 hours under vigorous stirring.

  • Monitoring:

    • Self-Validation Checkpoint: Perform LC-MS analysis. The reaction is complete when the PMCC mass peak (m/z 219 [M+H]⁺) disappears, replaced by the target ketone mass and the liberated phenol byproduct (m/z 95 [M-H]⁻).

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

    • Self-Validation Checkpoint: ¹H NMR of the purified product must show the complete absence of the downfield phenoxy multiplet (7.1–7.4 ppm), confirming successful coupling and phenol removal.

Protocol B: Solvent-Free Direct Amidation for Library Synthesis

Objective: Synthesize 4-methylcyclohexyl amides directly from PMCC.

  • Activation: In a dry vial, combine PMCC (1.0 equiv) and the target primary aryl amine (1.2 equiv).

  • Base Addition: Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) in small portions.

    • Self-Validation Checkpoint: Observe the reaction mixture. The evolution of H₂ gas (bubbling) visually validates the deprotonation of the amine, forming the highly nucleophilic amide anion.

  • Reaction: Seal the vial and heat to 80 °C for 4 hours.

  • Monitoring:

    • Self-Validation Checkpoint: Spot the mixture on a TLC plate and stain with Ninhydrin. The disappearance of the strongly staining primary amine spot indicates complete conversion.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the organic layer with 1M NaOH to remove the phenol byproduct, dry over Na₂SO₄, and concentrate.

    • Self-Validation Checkpoint: IR spectroscopy of the crude solid should reveal a distinct shift from the ester carbonyl stretch (~1750 cm⁻¹) to the characteristic amide carbonyl stretch (~1650 cm⁻¹).

Quantitative Data Summary

The following table benchmarks the expected performance of PMCC across the discussed synthetic methodologies, providing baseline metrics for assay development.

Reaction TypeReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Key Analytical Marker
Ni-Catalyzed Coupling Ni(cod)₂, PCy₃, K₃PO₄, Toluene1101270–85%Loss of m/z 219 (PMCC) in LC-MS
Direct Amidation NaH, Solvent-free804–680–95%Amide C=O stretch (~1650 cm⁻¹)
Prodrug Esterification PMCC-Cl (in situ), Pyridine0 to 252–435–55%+2.0 LogP shift (HPLC RT delay)

References

  • Phenyl 4-methylcyclohexane-1-carboxylate Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Phenolic Esters of O-Desmethylvenlafaxine with Improved Oral Bioavailability and Brain Uptake Source: Molecules (MDPI) URL:[Link]

  • Decarbonylative organoboron cross-coupling of esters by nickel catalysis Source: Nature Communications URL:[Link]

  • Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines Source: RSC Advances URL:[Link]

Sources

Application

Application Notes and Protocols for the Catalytic Esterification of Phenyl 4-Methylcyclohexane-1-carboxylate

Introduction Phenyl 4-methylcyclohexane-1-carboxylate is a significant structural motif in various fields, including materials science and as an intermediate in the synthesis of pharmaceuticals and liquid crystals.[1] Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Phenyl 4-methylcyclohexane-1-carboxylate is a significant structural motif in various fields, including materials science and as an intermediate in the synthesis of pharmaceuticals and liquid crystals.[1] The efficient and selective synthesis of this ester is therefore of considerable interest. This document provides detailed application notes and protocols for three distinct catalytic methods for the production of phenyl 4-methylcyclohexane-1-carboxylate: traditional Fischer-Speier esterification, a heterogeneous catalytic approach, and an enzymatic (lipase-catalyzed) method.

These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower users to adapt and troubleshoot these methods effectively.

Theoretical Background: The Esterification Challenge with Phenols

The synthesis of esters from carboxylic acids and alcohols is a cornerstone of organic chemistry. However, the esterification of phenols presents unique challenges compared to aliphatic alcohols. The oxygen atom in a phenol is less nucleophilic due to the delocalization of its lone pair of electrons into the aromatic ring.[2] Consequently, direct acid-catalyzed esterification with a carboxylic acid, known as the Fischer-Speier method, often requires harsh conditions and may result in low yields.[2][3]

To overcome this, more reactive carboxylic acid derivatives like acid chlorides or anhydrides are often employed.[4] However, these methods can be expensive and generate stoichiometric amounts of waste.[5] This has driven the exploration of alternative catalytic systems that can efficiently promote the esterification of phenols under milder conditions.

This guide will explore three such catalytic strategies, each with its own set of advantages and considerations.

Method 1: Fischer-Speier Esterification - The Classical Approach

The Fischer-Speier esterification is a classic acid-catalyzed reaction that, despite its limitations with phenols, can be driven to completion with appropriate techniques.[3][6] The key to success lies in shifting the reaction equilibrium towards the product side. This is typically achieved by using a large excess of one reactant or by removing water as it is formed.[7][8]

Mechanistic Insight

The reaction proceeds via a series of reversible steps initiated by the protonation of the carboxylic acid carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄ or p-TsOH).[7][9] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the phenol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[8]

Experimental Protocol

Materials:

  • 4-Methylcyclohexanecarboxylic acid

  • Phenol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add 4-methylcyclohexanecarboxylic acid (1.0 eq), phenol (1.2 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

  • Catalyst Addition: Carefully add the acid catalyst (H₂SO₄ or p-TsOH, 0.05 - 0.1 eq) to the stirred mixture.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester product.[7] Monitor the reaction progress by TLC or GC analysis.

  • Workup: Once the reaction is complete (typically after several hours, when water formation ceases), cool the mixture to room temperature.

  • Neutralization: Carefully add saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure phenyl 4-methylcyclohexane-1-carboxylate.

Data and Expected Outcome
ParameterValue
Reactant Ratio (Acid:Phenol)1 : 1.2
Catalyst Loading5-10 mol%
Reaction TemperatureReflux in Toluene (~110 °C)
Reaction Time4-12 hours
Expected Yield60-80%
Workflow Diagram

Fischer_Esterification Reactants 4-Methylcyclohexanecarboxylic Acid Phenol Toluene Setup Round-bottom flask with Dean-Stark trap Reactants->Setup Catalyst H₂SO₄ or p-TsOH Catalyst->Setup Reflux Heat to Reflux (Azeotropic water removal) Setup->Reflux Workup Cool & Neutralize (NaHCO₃) Reflux->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Dry, Concentrate & Column Chromatography Extraction->Purification Product Phenyl 4-methylcyclohexane- 1-carboxylate Purification->Product Heterogeneous_Catalysis Reactants 4-Methylcyclohexanecarboxylic Acid Phenol Solvent Setup Round-bottom flask Reactants->Setup Catalyst Heterogeneous Acid Catalyst Catalyst->Setup Reaction Heat with Stirring Setup->Reaction Filtration Cool & Filter to recover catalyst Reaction->Filtration Workup Wash Filtrate Filtration->Workup Reuse Wash & Dry Catalyst for Reuse Filtration->Reuse Purification Dry, Concentrate & Column Chromatography Workup->Purification Product Phenyl 4-methylcyclohexane- 1-carboxylate Purification->Product Enzymatic_Esterification Reactants 4-Methylcyclohexanecarboxylic Acid Phenol Anhydrous Solvent Setup Sealable Flask Reactants->Setup Enzyme Immobilized Lipase Enzyme->Setup Incubation Incubate with Shaking (40-60 °C) Setup->Incubation Filtration Filter to recover immobilized enzyme Incubation->Filtration Concentration Concentrate Filtrate Filtration->Concentration Reuse Wash & Dry Enzyme for Reuse Filtration->Reuse Purification Column Chromatography Concentration->Purification Product Phenyl 4-methylcyclohexane- 1-carboxylate Purification->Product

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Application

Application Note: Synthesis and Derivatization of Phenyl 4-Methylcyclohexane-1-Carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction and Mechanistic Rationale The 4-methylcyclohexane scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction and Mechanistic Rationale

The 4-methylcyclohexane scaffold is a privileged structural motif in medicinal chemistry, frequently utilized to control conformational geometry and improve the pharmacokinetic profiles of small-molecule therapeutics[1]. While alkyl esters of cyclohexanecarboxylic acids are notoriously sluggish in direct derivatization reactions, the use of phenyl 4-methylcyclohexane-1-carboxylate provides a highly activated intermediate.

Why Phenyl Esters?

Phenyl esters act as superior electrophiles compared to their methyl or ethyl counterparts. The phenoxide leaving group (pKa of phenol ~10) is significantly more stable than an alkoxide (pKa ~16), dramatically lowering the activation energy barrier for nucleophilic acyl substitution[2]. This enables transition-metal-free and solvent-minimized conditions for amidation[2][3], reducing the environmental impact and cost of large-scale pharmaceutical synthesis.

Synthetic Workflow Overview

The following diagram illustrates the divergent synthetic pathways accessible from phenyl 4-methylcyclohexane-1-carboxylate, highlighting its utility as a central hub for generating amides, alcohols, and carboxylic acids.

G A Phenyl 4-methylcyclohexane- 1-carboxylate B N-Benzyl-4-methylcyclohexane- carboxamide A->B Amidation (Benzylamine, NaH or H2O) C (4-Methylcyclohexyl)methanol A->C Reduction (LiAlH4, THF) D 4-Methylcyclohexanecarboxylic Acid A->D Hydrolysis (NaOH, H2O/THF)

Figure 1: Divergent derivatization pathways of phenyl 4-methylcyclohexane-1-carboxylate.

Experimental Protocols

Protocol A: Solvent-Free Amidation (Synthesis of N-Benzyl-4-methylcyclohexanecarboxamide)

This protocol leverages the enhanced reactivity of phenyl esters to perform a direct amidation without the need for transition metal catalysts or hazardous organic solvents[2][4].

Materials:

  • Phenyl 4-methylcyclohexane-1-carboxylate (1.0 mmol)

  • Benzylamine (1.05 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 mmol)

Step-by-Step Procedure:

  • Preparation: In a dried, 10 mL Schlenk tube equipped with a magnetic stir bar, add NaH (42 mg, 1.05 mmol) under an inert argon atmosphere.

  • Reagent Addition: Add phenyl 4-methylcyclohexane-1-carboxylate (218 mg, 1.0 mmol) and benzylamine (112 mg, 1.05 mmol) directly to the tube[4].

  • Reaction: Seal the tube and heat the neat mixture in an oil bath at 130 °C for 20 hours with vigorous stirring[4].

  • Quenching & Extraction: Cool the mixture to room temperature. Quench carefully with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure amide.

Protocol B: Reduction to (4-Methylcyclohexyl)methanol

Phenyl esters can be cleanly reduced to their corresponding primary alcohols, providing a route to homologated scaffolds.

Materials:

  • Phenyl 4-methylcyclohexane-1-carboxylate (1.0 mmol)

  • Lithium Aluminum Hydride (LiAlH₄, 2.0 mmol)

  • Anhydrous Tetrahydrofuran (THF, 10 mL)

Step-by-Step Procedure:

  • Preparation: Suspend LiAlH₄ (76 mg, 2.0 mmol) in anhydrous THF (5 mL) in a flame-dried round-bottom flask at 0 °C under argon.

  • Addition: Dissolve the phenyl ester (218 mg, 1.0 mmol) in THF (5 mL) and add dropwise to the LiAlH₄ suspension over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC.

  • Fieser Workup (Self-Validating Step): Cool to 0 °C. Sequentially add 0.076 mL H₂O, 0.076 mL 15% NaOH (aq), and 0.228 mL H₂O. Stir vigorously until a white granular precipitate forms. This specific stoichiometry ensures the complete destruction of unreacted hydride and traps aluminum salts, preventing emulsion formation during extraction.

  • Isolation: Filter the mixture through a pad of Celite, wash with diethyl ether, and concentrate the filtrate in vacuo to afford the alcohol.

Data Presentation

The following table summarizes the expected quantitative outcomes and conditions for the derivatization of phenyl 4-methylcyclohexane-1-carboxylate.

Derivative SynthesizedReagents & ConditionsTemp (°C)Time (h)Expected Yield (%)Key Analytical Marker
N-Benzyl Amide Benzylamine, NaH, Neat1302085 - 92NH broad singlet (~6.0 ppm, ¹H NMR)
Primary Alcohol LiAlH₄, THF252> 95Loss of C=O stretch (~1750 cm⁻¹, IR)
Carboxylic Acid NaOH, H₂O/THF60490 - 95Broad OH stretch (2500-3300 cm⁻¹, IR)

Table 1: Summary of reaction conditions and expected yields for phenyl 4-methylcyclohexane-1-carboxylate derivatization.

References

  • Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. RSC Advances. Available at:[Link]

  • A sustainable metal and base-free direct amidation of esters using water as a green solvent. RSC Advances. Available at: [Link]

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. Available at:[Link]

Sources

Method

using phenyl 4-methylcyclohexane-1-carboxylate as a chemical intermediate

Application Note: Phenyl 4-Methylcyclohexane-1-Carboxylate as a Chemoselective Acyl Transfer Reagent in Prodrug Lipidization Executive Summary Phenyl 4-methylcyclohexane-1-carboxylate (CAS 1711-34-8; Molecular Weight: 21...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Phenyl 4-Methylcyclohexane-1-Carboxylate as a Chemoselective Acyl Transfer Reagent in Prodrug Lipidization

Executive Summary

Phenyl 4-methylcyclohexane-1-carboxylate (CAS 1711-34-8; Molecular Weight: 218.29 g/mol ) is a highly versatile heterocyclic organic intermediate utilized in advanced pharmaceutical synthesis[1]. While substituted derivatives of this compound frequently serve as final prodrugs—such as in the lipidization of O-Desmethylvenlafaxine to improve blood-brain barrier (BBB) penetration[2]—the unsubstituted parent ester is an exceptionally effective acylating agent. By acting as a stable active ester, it facilitates the chemoselective transfer of the lipophilic 4-methylcyclohexanecarbonyl moiety to polar active pharmaceutical ingredients (APIs), enabling late-stage functionalization without the degradative risks associated with traditional acyl chlorides[3].

Mechanistic Rationale: The Phenyl Ester Advantage

Causality in Reagent Selection In drug development, appending a lipophilic cycloalkane group is a proven strategy to enhance a molecule's partition coefficient (logP), thereby improving oral bioavailability and central nervous system (CNS) uptake[2]. Traditionally, this acylation is performed using 4-methylcyclohexanecarbonyl chloride. However, acyl chlorides are aggressively reactive, moisture-sensitive, and generate corrosive hydrochloric acid, which can degrade acid-sensitive APIs or lead to uncontrolled poly-acylation.

Phenyl 4-methylcyclohexane-1-carboxylate provides a self-validating, thermodynamically driven alternative. The phenoxide leaving group is stabilized by resonance, rendering the phenyl ester significantly more reactive toward nucleophilic amines and alcohols than standard alkyl esters, yet stable enough to resist rapid hydrolysis in aqueous environments[3].

  • Chemoselectivity: The attenuated reactivity of the phenyl ester allows for the precise mono-acylation of polyamines without requiring complex protecting-group strategies or high-dilution techniques[3].

  • Thermodynamic Control: During transesterification, the reaction is driven to absolute completion by the continuous removal of the phenol byproduct via vacuum distillation, exploiting Le Chatelier's principle to maximize yield[4].

Quantitative Data Presentation

To justify the selection of phenyl 4-methylcyclohexane-1-carboxylate over alternative reagents, the following table summarizes the comparative quantitative and qualitative metrics of common acylating agents used in lipidization workflows.

Table 1: Comparative Profile of Acylating Agents for 4-Methylcyclohexanecarbonyl Transfer

Reagent TypeRelative ReactivityMoisture ToleranceChemoselectivity (Mono- vs. Poly-acylation)Primary Cleavage Byproduct
Acyl Chloride Very HighPoor (Hydrolyzes rapidly)Low (Prone to over-acylation)Hydrochloric Acid (Corrosive, toxic)
Phenyl Ester (CAS 1711-34-8) Moderate-High Excellent (Stable in H₂O) High (Mono-acylation favored) Phenol (Easily removed via base/vacuum)
Alkyl Ester (e.g., Methyl) LowGoodHighMethanol (Requires harsh catalysts)

Experimental Protocols

Protocol A: Chemoselective Mono-Amidation of Polyamine APIs in Aqueous Media

This protocol leverages the moisture stability of phenyl esters to selectively mono-acylate a primary amine in the presence of secondary amines or water[3].

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the polyamine API (10.0 mmol, 1.0 equiv) and phenyl 4-methylcyclohexane-1-carboxylate (10.0 mmol, 1.0 equiv) in a biphasic mixture of Tetrahydrofuran (THF) and deionized water (1:1 v/v, 20 mL total).

  • Reaction: Stir the mixture vigorously under a moderate nitrogen flow at 50 °C. The mild nature of the phenyl ester prevents runaway di-acylation, while the moderate heat overcomes the activation energy barrier for amidation[3].

  • In-Process Monitoring: After 12 hours, sample the organic layer and analyze via HPLC/TLC to confirm the complete consumption of the phenyl ester.

  • Workup (Self-Validating Isolation): Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with 0.1 M NaOH (2 × 15 mL). Causality: The NaOH selectively deprotonates the phenol byproduct (pKa ~10), partitioning it into the aqueous layer as water-soluble sodium phenoxide, leaving the highly pure, lipidized API in the organic phase.

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-acylated prodrug.

Protocol B: Base-Catalyzed Transesterification for O-Lipidization

This protocol is designed for synthesizing lipophilic ester prodrugs from phenolic or alcoholic APIs, utilizing vacuum distillation to drive the equilibrium[4].

Step-by-Step Methodology:

  • Preparation: Charge a dry Schlenk flask with the target alcoholic API (10.0 mmol, 1.0 equiv), phenyl 4-methylcyclohexane-1-carboxylate (12.0 mmol, 1.2 equiv), and the organocatalyst Triazabicyclodecene (TBD, 1.0 mmol, 10 mol%)[4].

  • Thermal Activation: Heat the neat mixture (or use a high-boiling solvent like diphenyl ether if the API is solid) to 120 °C under a nitrogen atmosphere for 1 hour.

  • Equilibrium Shift: Apply a vacuum of approximately 7.0 mbar to the system. Causality: Phenol has a significantly lower boiling point than the starting materials and the prodrug. Distilling off the phenol continuously removes the byproduct, forcing the reversible transesterification reaction to >95% conversion[4].

  • Purification: Cool the crude residue to room temperature, dissolve in dichloromethane, and purify via flash column chromatography (hexane/ethyl acetate gradient) to isolate the final O-lipidized prodrug.

Pathway Visualization

G API API Nucleophile (Amine / Alcohol) Intermediate Tetrahedral Intermediate API->Intermediate Nucleophilic Attack Reagent Phenyl 4-methylcyclohexane- 1-carboxylate Reagent->Intermediate Acyl Transfer Prodrug Lipidized Prodrug (Target) Intermediate->Prodrug Elimination Phenol Phenol Byproduct (Removed via Workup) Intermediate->Phenol Cleavage

Fig 1. Reaction workflow for API lipidization using phenyl 4-methylcyclohexane-1-carboxylate.

References

  • Source: nih.
  • Source: mdpi.
  • Source: thevespiary.
  • Source: rsc.

Sources

Application

Application Notes &amp; Protocols: Laboratory-Scale Synthesis of Phenyl 4-methylcyclohexane-1-carboxylate

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of phenyl 4-methylcyclohexane-1-carboxylate, a valuable ester intermediate. We present two robust synthetic strategies: the classi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of phenyl 4-methylcyclohexane-1-carboxylate, a valuable ester intermediate. We present two robust synthetic strategies: the classic Fischer-Speier esterification and a two-step method involving an acyl chloride intermediate. The guide offers detailed, step-by-step protocols, mechanistic insights, and practical advice on reaction optimization, purification, and product characterization. It is intended for researchers and professionals in organic synthesis and drug development who require a reliable and well-documented procedure for preparing this compound.

Strategic Overview: Selecting the Right Path

The synthesis of phenyl 4-methylcyclohexane-1-carboxylate can be approached in two primary ways, each with distinct advantages.

  • Method A: Fischer-Speier Esterification. This is a direct, one-step, acid-catalyzed reaction between 4-methylcyclohexanecarboxylic acid and phenol.[1] It is often preferred for its simplicity and atom economy. However, as an equilibrium-driven process, it requires measures to be taken to ensure a high yield, such as removing the water byproduct or using an excess of one reactant.[2][3]

  • Method B: Acyl Chloride Intermediate. This two-step approach first involves converting the carboxylic acid to the more reactive 4-methylcyclohexanecarbonyl chloride. This acyl chloride is then reacted with phenol to form the ester. This method is often faster, irreversible, and can result in higher yields, especially when one of the starting materials is sensitive or precious.[4][5] It is particularly useful for reactions with phenols, which are less nucleophilic than aliphatic alcohols.

Method A: Fischer-Speier Esterification Protocol

This method leverages the principle of Le Châtelier to drive the reaction towards the product by removing water as it is formed using a Dean-Stark apparatus.

Reaction Mechanism

The Fischer esterification is a nucleophilic acyl substitution reaction. The mechanism involves several key equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[6][7]

  • Nucleophilic Attack: The weakly nucleophilic oxygen atom of phenol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[1]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The catalyst is regenerated by the deprotonation of the ester, yielding the final product.[3]

Fischer_Esterification Fischer-Speier Esterification Mechanism cluster_catalyst Catalytic Cycle RCOOH 4-Methylcyclohexanecarboxylic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ PhOH Phenol H_plus H⁺ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Phenol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Phenyl 4-methylcyclohexane-1-carboxylate Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (catalyst) H2O H₂O

Caption: Mechanism of the acid-catalyzed Fischer-Speier esterification.

Experimental Protocol

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
4-Methylcyclohexanecarboxylic acid142.20507.11 gStarting material (can be a mix of cis/trans)
Phenol94.1155 (1.1 eq)5.18 gCorrosive and toxic. Handle with care.
p-Toluenesulfonic acid monohydrate (p-TsOH)190.222.5 (0.05 eq)0.48 gCatalyst. Sulfuric acid can also be used.
Toluene92.14-100 mLSolvent, forms an azeotrope with water.
Saturated NaHCO₃ solution--~100 mLFor neutralization.
Diethyl ether or Ethyl acetate--~150 mLFor extraction.
Brine (Saturated NaCl solution)--~50 mLFor washing.
Anhydrous MgSO₄ or Na₂SO₄--~5 gFor drying the organic phase.

Procedure

  • Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

  • Charging the Flask: To the flask, add 4-methylcyclohexanecarboxylic acid (7.11 g, 50 mmol), phenol (5.18 g, 55 mmol), p-toluenesulfonic acid monohydrate (0.48 g, 2.5 mmol), and toluene (100 mL).

    • Scientist's Note: A slight excess of phenol is used to ensure the complete conversion of the limiting carboxylic acid. Toluene is crucial as it forms a low-boiling azeotrope with water, facilitating its removal via the Dean-Stark trap and driving the equilibrium forward.

  • Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until water no longer collects in the trap (typically 3-5 hours). The theoretical amount of water to be collected is approximately 0.9 mL (from 50 mmol of reaction).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and dilute with 100 mL of diethyl ether. c. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (2x), and 50 mL of brine.

    • Rationale: The NaHCO₃ wash neutralizes the acidic catalyst (p-TsOH) and removes any unreacted carboxylic acid. The brine wash removes residual water and helps to break up any emulsions. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, a pale yellow oil, can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure phenyl 4-methylcyclohexane-1-carboxylate.

Method B: Acyl Chloride Intermediate Protocol

This method avoids the equilibrium limitations of Fischer esterification and is often complete in a shorter time frame.

Workflow Overview

This synthesis is a two-step process: first, the activation of the carboxylic acid to an acyl chloride, followed by the rapid and irreversible reaction with phenol.

Acyl_Chloride_Workflow Acyl Chloride Synthesis Workflow Start 4-Methylcyclohexane- carboxylic Acid Step1 Step 1: Activation + SOCl₂ or (COCl)₂ Start->Step1 Intermediate 4-Methylcyclohexanecarbonyl Chloride Step1->Intermediate Forms reactive intermediate Step2 Step 2: Esterification + Phenol, Base (e.g., Pyridine) Intermediate->Step2 Product Phenyl 4-methylcyclohexane- 1-carboxylate Step2->Product Final product formation

Caption: Two-step workflow for ester synthesis via an acyl chloride intermediate.

Experimental Protocol

Step 1: Synthesis of 4-Methylcyclohexanecarbonyl chloride

  • Setup: In a fume hood, equip a 100 mL round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ gases). Add a magnetic stir bar.

  • Reaction: To the flask, add 4-methylcyclohexanecarboxylic acid (7.11 g, 50 mmol). Carefully add thionyl chloride (SOCl₂) (5.5 mL, 75 mmol, 1.5 eq) dropwise at room temperature.[8]

    • Safety First: Thionyl chloride is highly corrosive, lachrymatory, and reacts violently with water.[9][10] This entire procedure must be conducted in a well-ventilated chemical fume hood. Wear appropriate PPE, including gloves, lab coat, and safety goggles.

  • Add one drop of N,N-dimethylformamide (DMF) as a catalyst.

  • Heat the mixture gently to reflux (approx. 80°C) for 1-2 hours, or until the evolution of gas ceases.

  • Isolation: Allow the mixture to cool. The excess thionyl chloride can be removed by distillation under atmospheric pressure, followed by vacuum distillation of the product, 4-methylcyclohexanecarbonyl chloride.

Step 2: Esterification with Phenol

  • Setup: In a fume hood, dissolve phenol (4.71 g, 50 mmol) in anhydrous pyridine (20 mL) in a 100 mL round-bottom flask equipped with a dropping funnel and a magnetic stir bar. Cool the flask in an ice bath.

    • Rationale: Pyridine acts as both a solvent and a base to neutralize the HCl that is formed during the reaction.[4] The reaction is performed at 0°C to control its exothermic nature.

  • Reaction: Slowly add the freshly prepared 4-methylcyclohexanecarbonyl chloride (50 mmol) dissolved in a small amount of anhydrous dichloromethane (20 mL) to the cooled phenol solution via the dropping funnel.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up: a. Pour the reaction mixture into 100 mL of cold 1 M HCl to neutralize the pyridine. b. Extract the aqueous layer with diethyl ether (3 x 50 mL). c. Combine the organic extracts and wash them sequentially with 1 M HCl (1x), saturated NaHCO₃ solution (2x), and brine (1x). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography as described in Method A.

Product Characterization

The final product, phenyl 4-methylcyclohexane-1-carboxylate, should be characterized to confirm its identity and purity.

Physicochemical Data

PropertyValueSource
IUPAC Namephenyl 4-methylcyclohexane-1-carboxylate[11]
Molecular FormulaC₁₄H₁₈O₂[11]
Molecular Weight218.29 g/mol [11]
AppearanceColorless to pale yellow oil or solid
CAS Number1711-34-8[11][12]

Expected Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals for the aromatic protons of the phenyl group (~7.0-7.4 ppm), the methine proton on the cyclohexane ring adjacent to the carbonyl (~2.4-2.6 ppm), the protons of the cyclohexane ring (~1.0-2.2 ppm), and the methyl group protons (~0.9-1.0 ppm, likely a doublet).

  • ¹³C NMR (CDCl₃, 100 MHz): Expect a carbonyl carbon signal (~175 ppm), signals for the aromatic carbons (~121-151 ppm), and signals for the aliphatic carbons of the cyclohexane ring and the methyl group.

  • IR (neat, cm⁻¹): A strong carbonyl (C=O) stretching band for the ester is expected around 1750-1735 cm⁻¹, and C-O stretching bands around 1200-1100 cm⁻¹.

Safety and Hazard Information

All procedures should be carried out with appropriate engineering controls (fume hood) and personal protective equipment.

ChemicalKey Hazards
Phenol Toxic, corrosive, causes severe skin burns and eye damage. Readily absorbed through the skin.
Thionyl Chloride Causes severe skin burns and eye damage. Toxic if inhaled. Reacts violently with water, releasing toxic gases.[13][14]
Sulfuric Acid Causes severe skin burns and eye damage.[15]
Pyridine Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
Toluene Flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation.

References

  • ChemTalk. (2023, February 9). What is Fischer Esterification?Link

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Link

  • Wikipedia. Fischer–Speier esterification. Link

  • OCR Chemistry A. Carboxylic Acids, Esters and Acyl Chlorides. Link

  • BYJU'S. (2019, January 23). Fischer esterification reaction. Link

  • CIE A-Level Chemistry. 33.2 Esters. Link

  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Link

  • Save My Exams. (2025, March 31). Acyl chlorides and alcohols - A Level Chemistry. Link

  • Chemguide. preparation of esters. Link

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides Involving Oxygen Compounds. Link

  • PubChem. Phenyl 4-methylcyclohexane-1-carboxylate. Link

  • ChemSrc. CAS#:1711-34-8 | Cyclohexanecarboxylic acid, 4-methyl-,phenyl ester. Link

  • Fisher Scientific. (2009, September 21). SAFETY DATA SHEET - Thionyl chloride. Link

  • Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET - Thionyl chloride. Link

  • CAMEO Chemicals - NOAA. THIONYL CHLORIDE. Link

  • Carl ROTH. Safety Data Sheet: Thionyl chloride. Link

  • PENTA. (2019, September 12). Thionyl chloride - Safety Data Sheet. Link

  • BenchChem. A Comparative Analysis of Methyl Cyclohexanecarboxylate Synthesis Methods. Link

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 31). Exploring the Synthesis and Applications of Trans-4-Methylcyclohexanecarboxylic Acid (CAS 13064-83-0). Link

  • Organic Syntheses. cyclohexylidenecyclohexane. Link

  • Sigma-Aldrich. methyl 4-methyl-4-phenyl-1-cyclohexene-1-carboxylate. Link

  • Google Patents. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. Link

  • University of California, Irvine. 4-methylcyclohexene synthesis. Link

  • MDPI. (2007, October 19). Structure of Methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxylate. Link

  • PubChem. 1-Phenylcyclohexane-1-carboxylate. Link

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Method

Application Note: Optimal Catalytic Strategies for the Synthesis of Phenyl 4-Methylcyclohexane-1-Carboxylate

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Document Type: Technical Guide & Experimental Protocol Executive Summary & The "Phenol Problem" The synthesis of phenyl 4-methylc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Document Type: Technical Guide & Experimental Protocol

Executive Summary & The "Phenol Problem"

The synthesis of phenyl 4-methylcyclohexane-1-carboxylate (CAS: 1711-34-8) is a critical transformation in the development of lipophilic prodrugs, fragrance compounds, and specialty materials[1]. However, the esterification of carboxylic acids with phenols presents a unique thermodynamic and kinetic challenge compared to aliphatic alcohols.

Because the lone pair of electrons on the phenolic oxygen is delocalized into the aromatic π -system, phenol is a remarkably poor nucleophile[2]. Consequently, standard Fischer esterification (using catalytic H2​SO4​ or p -TsOH) fails to drive the reaction forward to meaningful yields[3]. To overcome this barrier, the carboxylic acid must be highly activated, and a hypernucleophilic catalyst must be employed to facilitate acyl transfer.

This guide details the optimal catalytic systems—specifically focusing on 4-Dimethylaminopyridine (DMAP) —to synthesize phenyl 4-methylcyclohexane-1-carboxylate with high purity and yield, explaining the causality behind each reagent choice[4][5].

Mechanistic Rationale & Catalyst Selection

To achieve efficient phenolic esterification, the reaction relies on a two-stage activation process:

  • Carboxylic Acid Activation: Converting 4-methylcyclohexane-1-carboxylic acid into an electrophilic intermediate (either an acyl chloride or an O-acylisourea).

  • Nucleophilic Catalysis (Acyl Transfer): Utilizing a catalyst like DMAP to form a highly reactive N-acylpyridinium intermediate that readily reacts with the weakly nucleophilic phenol.

Why DMAP outcompetes Pyridine

While pyridine can act as both a base and a nucleophilic catalyst, DMAP is approximately 104 times more active. The electron-donating dimethylamino group at the para position of DMAP stabilizes the positively charged N-acylpyridinium intermediate, lowering the activation energy for acyl transfer to the phenol.

EDC vs. DCC (Coupling Agents)

For direct esterification (the Steglich esterification), a carbodiimide coupling agent is required. While N,N'-Dicyclohexylcarbodiimide (DCC) is cheaper, it produces dicyclohexylurea (DCU), a byproduct that is notoriously difficult to filter completely from organic solvents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is vastly superior for this application because its urea byproduct is highly water-soluble and can be entirely removed during a simple aqueous workup, ensuring a self-validating purification process.

Mechanism Acid 4-Methylcyclohexane- 1-carboxylic acid Intermediate1 O-Acylisourea Active Ester Acid->Intermediate1 + EDC Coupling EDC (Coupling Agent) Coupling->Intermediate1 Intermediate2 N-Acylpyridinium Intermediate Intermediate1->Intermediate2 + DMAP DMAP DMAP Catalyst DMAP->Intermediate2 Intermediate2->DMAP Regeneration Product Phenyl 4-methylcyclohexane- 1-carboxylate Intermediate2->Product + Phenol Phenol Phenol Phenol->Product

Figure 1: Mechanistic pathway of DMAP-catalyzed Steglich esterification.

Quantitative Catalyst & Method Comparison

The following table summarizes the field-proven methodologies for synthesizing phenyl 4-methylcyclohexane-1-carboxylate, allowing researchers to select the optimal route based on available infrastructure.

Method / Catalyst SystemActivation ReagentCatalystTypical YieldReaction TimeByproduct ManagementScalability
Steglich (Optimal) EDC·HClDMAP (0.1 eq)85 - 95%12 - 16 hExcellent: Water-soluble urea easily washed out.High
Acyl Chloride Route SOCl2​ or Oxalyl ChloridePyridine / DMAP70 - 85%4 - 6 hModerate: Generates HCl and SO2​ gas; requires ventilation.Very High
Lewis Acid / Halide Ph3​PBr2​ DMAP (2.0 eq)75 - 80%1 - 2 hPoor: Triphenylphosphine oxide is difficult to separate.Low

Experimental Workflows

Workflow Step1 1. Activation Dissolve Acid + EDC in DCM Step2 2. Catalysis Add DMAP (0.1 eq) Step1->Step2 Step3 3. Nucleophilic Attack Add Phenol dropwise at 0°C Step2->Step3 Step4 4. Reaction Stir at RT for 12-16 h Step3->Step4 Step5 5. Workup Wash with 1M HCl, NaHCO3, Brine Step4->Step5 Step6 6. Purification Evaporate & Crystallize Step5->Step6

Figure 2: Step-by-step experimental workflow for the Steglich esterification protocol.

Protocol A: Steglich Esterification (EDC / DMAP)

This is the recommended protocol due to its mild conditions and simplified purification.

Reagents:

  • 4-Methylcyclohexane-1-carboxylic acid: 10.0 mmol (1.42 g)

  • Phenol: 11.0 mmol (1.03 g)

  • EDC·HCl: 12.0 mmol (2.30 g)

  • DMAP: 1.0 mmol (0.12 g, 10 mol%)

  • Dichloromethane (DCM), anhydrous: 30 mL

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Activation: Dissolve 4-methylcyclohexane-1-carboxylic acid (1.42 g) in 30 mL of anhydrous DCM. Add EDC·HCl (2.30 g) in one portion. Causality: EDC activates the acid to form the O-acylisourea. Using the HCl salt of EDC increases solubility in aqueous washes later.

  • Catalyst Addition: Add DMAP (0.12 g) to the stirring solution. The solution may turn slightly yellow as the highly reactive N-acylpyridinium intermediate forms.

  • Coupling: Cool the reaction mixture to 0 °C using an ice bath. Dissolve phenol (1.03 g) in 5 mL of DCM and add it dropwise over 10 minutes. Causality: Cooling prevents the O-acylisourea from undergoing a deleterious rearrangement to an unreactive N-acylurea.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor completion via TLC (Hexanes:EtOAc 8:2, visualizing with UV and PMA stain).

  • Self-Validating Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash with 1M HCl ( 2×20 mL) to remove DMAP and unreacted EDC.

    • Wash with saturated aqueous NaHCO3​ ( 2×20 mL) to remove unreacted carboxylic acid.

    • Wash with brine (20 mL), dry the organic layer over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: The crude product is typically >95% pure. If necessary, pass through a short silica plug using Hexanes:EtOAc (9:1) to yield phenyl 4-methylcyclohexane-1-carboxylate as a clear oil or white crystalline solid.

Protocol B: Acyl Chloride Route (Two-Step)

Recommended for large-scale industrial synthesis where EDC costs are prohibitive[4].

Step-by-Step Procedure:

  • Chlorination: In a flask equipped with a reflux condenser, dissolve 4-methylcyclohexane-1-carboxylic acid (10.0 mmol) in 15 mL of anhydrous toluene. Add Thionyl Chloride ( SOCl2​ , 15.0 mmol) and a catalytic drop of DMF. Reflux at 80 °C for 3 hours.

  • Concentration: Remove excess SOCl2​ and toluene under reduced pressure to isolate 4-methylcyclohexanecarbonyl chloride. Do not purify further; use immediately to prevent hydrolysis.

  • Esterification: Dissolve phenol (10.0 mmol) in anhydrous Pyridine (20 mL) and cool to 0 °C.

  • Addition: Slowly add the crude acyl chloride (dissolved in 5 mL THF) dropwise. Causality: Pyridine acts as both the solvent, the acid scavenger (neutralizing the HCl byproduct), and the nucleophilic catalyst.

  • Workup: Stir for 5 hours at room temperature. Pour the mixture into 100 mL of ice water. Extract with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers extensively with 1M HCl to remove all traces of pyridine, followed by brine. Dry and concentrate to yield the final product.

References

  • NIH National Library of Medicine (PMC): Phenolic Esters of O-Desmethylvenlafaxine with Improved Oral Bioavailability and Brain Uptake. Demonstrates the synthesis of phenolic esters using 4-methylcyclohexane carbonyl chloride and pyridine. URL:[Link][4]

  • American Chemical Suppliers: Phenyl 4-methylcyclohexanecarboxylate (CAS No. 1711-34-8). Industrial product specifications and compound properties. URL: [Link][1]

  • Organic Chemistry Portal: Ester synthesis by esterification. Comprehensive review of modern coupling agents (EDC, TBTU) and DMAP catalysis for phenolic esterification. URL:[Link][5]

  • Master Organic Chemistry: Conversion of carboxylic acids to esters using acid and alcohols. Details the thermodynamic limitations of Fischer esterification regarding phenols. URL:[Link][3]

  • Khan Academy: Esterification of phenols. Video lecture detailing the kinetic barriers of phenol nucleophilicity due to resonance stabilization. URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in phenyl 4-methylcyclohexane-1-carboxylate esterification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the esterification of 4-methylcycloh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the esterification of 4-methylcyclohexane-1-carboxylic acid with phenol.

Synthesizing phenyl esters from aliphatic cyclic acids presents unique mechanistic challenges. Phenol is a notoriously poor nucleophile compared to aliphatic alcohols, which heavily alters the kinetics of standard coupling reactions. Furthermore, the 4-methylcyclohexyl ring possesses an alpha-proton that is susceptible to epimerization, threatening the stereochemical integrity (cis/trans ratio) of your final product. This guide explores the causality behind these impurities and provides self-validating protocols to ensure high-purity yields.

Mechanistic Workflow & Impurity Branch Points

To troubleshoot impurities, we must first visualize the kinetic pathways of our activation strategies. The diagram below illustrates how the choice of reagents dictates whether the reaction proceeds to the target ester or diverges into dead-end impurities like N-acylureas or epimerized mixtures.

EsterificationTroubleshooting cluster_methods Activation Strategies SM 4-Methylcyclohexane-1-carboxylic acid + Phenol Steglich Steglich Method (DCC / DMAP) SM->Steglich AcidCl Acid Chloride Method (Oxalyl Chloride / Pyridine) SM->AcidCl O_Acyl O-Acylisourea Intermediate Steglich->O_Acyl Ketene Ketene / Enol Intermediate AcidCl->Ketene Excess Strong Base or High Heat Target Phenyl 4-methylcyclohexane- 1-carboxylate AcidCl->Target Phenol + Base (Controlled Temp) Acyl_Py Acylpyridinium Intermediate O_Acyl->Acyl_Py DMAP Catalyst Imp_Urea N-Acylurea Impurity (Dead End) O_Acyl->Imp_Urea Slow Phenol Attack (1,3-Rearrangement) Acyl_Py->Target Phenol Attack Imp_Epimer Cis/Trans Epimers (Loss of Stereopurity) Ketene->Imp_Epimer Alpha-protonation

Kinetic pathways of phenyl 4-methylcyclohexane-1-carboxylate synthesis and impurity formation.

Troubleshooting FAQs

Q1: Why is the cis/trans ratio of my product different from my starting material?

The Causality: The alpha-carbon of 4-methylcyclohexane-1-carboxylic acid is prone to deprotonation. When the carboxylic acid is activated (e.g., as an acid chloride), the alpha-proton becomes highly acidic. If subjected to high heat (such as refluxing with thionyl chloride) or strong, unhindered bases, the intermediate can form a ketene or enolate. Upon reprotonation, thermodynamic equilibration occurs, heavily favoring the more stable trans (diequatorial) isomer[1]. The Fix: Avoid thionyl chloride ( SOCl2​ ) and high temperatures. Instead, use the Oxalyl Chloride Method at 0∘C with a milder base like pyridine, which acts as an acid scavenger without readily deprotonating the alpha-position.

Q2: I am using the Steglich method (DCC/DMAP), but my yield is low and I have a persistent impurity that won't separate on silica. What is it?

The Causality: You are likely generating an N-acylurea impurity. In a Steglich esterification, DCC activates the carboxylic acid to form an O-acylisourea intermediate[2]. Because phenol is a weak nucleophile, it attacks this intermediate very slowly. This kinetic delay provides ample time for the O-acylisourea to undergo an intramolecular 1,3-rearrangement into a highly stable, unreactive N-acylurea[3]. The Fix: You must outcompete the rearrangement kinetically. Increase your DMAP loading to 10–20 mol%. DMAP is a superior nucleophile that rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium ion, which cannot rearrange and reacts quickly with phenol[4]. Alternatively, switch your coupling agent from DCC to DIC (N,N'-Diisopropylcarbodiimide) to improve the solubility profile of the urea byproducts.

Q3: How can I efficiently remove unreacted phenol from my final product without resorting to chromatography?

The Causality: Phenol ( pKa​≈10 ) is significantly more acidic than aliphatic alcohols but less acidic than carboxylic acids. It often co-elutes with phenyl esters on normal-phase silica. The Fix: Leverage liquid-liquid extraction. Wash your organic layer with cold, aqueous 5%NaOH or saturated Na2​CO3​ . The base will deprotonate the unreacted phenol into water-soluble sodium phenoxide, partitioning it entirely into the aqueous layer. The phenyl ester is stable to mild, cold basic washes for short durations.

Quantitative Method Comparison

To guide your experimental design, the table below summarizes the expected impurity profiles and yields based on the chosen activation strategy.

Esterification MethodTypical YieldCis/Trans RetentionN-Acylurea ImpurityUnreacted Phenol
DCC / DMAP (5 mol%) 45 - 55%Excellent (>98%)High (25 - 35%) Moderate (~10%)
DIC / DMAP (20 mol%) 78 - 85%Excellent (>98%)Low (<5%)Low (<5%)
SOCl2​ / Et3​N (Reflux) 80 - 85%Poor (Epimerizes) None (0%)Low (<2%)
(COCl)2​ / Pyridine ( 0∘C ) 90 - 95% Excellent (>98%) None (0%)None (<1%)

Data synthesized from standard optimization parameters for sterically hindered aliphatic acids and phenolic nucleophiles.

Self-Validating Experimental Protocols

Protocol A: Optimized Acid Chloride Method (Recommended)

This method is strongly recommended for coupling aliphatic cyclic acids with phenols. It completely avoids urea byproducts and, by operating at low temperatures, preserves the cis/trans ratio of the starting material.

  • Activation: Dissolve 4-methylcyclohexane-1-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) ( 0.2 M ). Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq).

  • Chlorination: Cool the flask to 0∘C under an argon atmosphere. Add Oxalyl Chloride (1.2 eq) dropwise.

    • Validation Check: The reaction will vigorously evolve gas ( CO , CO2​ , HCl ). The cessation of bubbling (typically 1–2 hours) validates the complete conversion to the acid chloride.

  • Concentration: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride and dissolved HCl . Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: In a separate flask, dissolve phenol (1.1 eq) and pyridine (1.5 eq) in DCM at 0∘C . Dropwise add the acid chloride solution to this mixture. Stir for 2 hours, allowing it to slowly warm to room temperature.

  • Workup: Quench with water. Wash the organic layer sequentially with 1 MHCl (to remove pyridine), cold 5%NaOH (to remove unreacted phenol), and brine. Dry over MgSO4​ and concentrate.

Protocol B: Modified Steglich Esterification (DIC/DMAP)

Use this protocol if your substrate contains acid-sensitive functional groups that preclude the use of oxalyl chloride.

  • Preparation: Dissolve 4-methylcyclohexane-1-carboxylic acid (1.0 eq) and phenol (1.2 eq) in anhydrous DCM ( 0.1 M ).

  • Catalysis: Add DMAP (0.2 eq). Note: The high DMAP loading is critical to suppress N-acylurea formation.

  • Coupling: Cool the mixture to 0∘C . Add DIC (1.1 eq) dropwise.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 9:1). The O-acylisourea intermediate is highly UV-active. Its rapid appearance and subsequent disappearance confirm that DMAP is successfully trapping the intermediate.

  • Completion: Stir at room temperature for 12 hours. The byproduct, N,N'-diisopropylurea (DIU), is highly soluble in DCM, preventing the messy suspensions typical of DCC.

  • Workup: Wash the organic layer with saturated NH4​Cl , followed by cold 5%NaOH , and brine. Dry over Na2​SO4​ and concentrate. Purify via silica gel chromatography if trace DIU remains.

References

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids ScholarWorks at WMU URL
  • Steglich Esterification Mechanism and O-Acylisourea Rearrangement Organic Chemistry Portal URL
  • Green Chemistry (RSC Publishing)
  • Carbodiimide Chemistry and N-Acylurea Formation Wikipedia URL

Sources

Optimization

Technical Support Center: Phenyl 4-methylcyclohexane-1-carboxylate Stability &amp; Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and prevent the degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and prevent the degradation of phenyl 4-methylcyclohexane-1-carboxylate .

Because this compound is a phenyl ester, it is inherently more reactive than standard aliphatic esters. The phenoxy group is an excellent leaving group (due to the resonance stabilization of the resulting phenoxide anion), which lowers the activation energy for nucleophilic acyl substitution. Consequently, this compound is highly susceptible to moisture-driven and catalytically driven hydrolysis.

Diagnostic Workflow

Before adjusting your storage protocols, it is critical to confirm that hydrolysis is the actual degradation pathway. Use the following diagnostic workflow to isolate the root cause of low purity or yield.

HydrolysisTroubleshooting Start Suspected Hydrolysis (Low Yield/Purity) CheckLCMS Run LC-MS / 1H-NMR Detect Phenol? Start->CheckLCMS PhenolYes Phenol Detected (Hydrolysis Confirmed) CheckLCMS->PhenolYes Yes PhenolNo No Phenol (Other Degradation) CheckLCMS->PhenolNo No MoistureCheck Evaluate Environment Stored under Argon? PhenolYes->MoistureCheck ArgonNo Implement Inert Gas Blanketing MoistureCheck->ArgonNo No ArgonYes Check pH / Impurities Residual Acid/Base? MoistureCheck->ArgonYes Yes FixPH Neutralize & Dry Use Molecular Sieves ArgonYes->FixPH Yes

Caption: Diagnostic workflow for troubleshooting phenyl ester hydrolysis during storage.

Troubleshooting Guides & FAQs

Q1: I stored my phenyl 4-methylcyclohexane-1-carboxylate in the freezer (-20°C) to preserve it, but LC-MS shows significant degradation into phenol. Why did this happen? A1: Causality: While lowering the temperature reduces the kinetic rate of thermal degradation, standard laboratory freezers are highly humid environments. If your container is not hermetically sealed, temperature cycling (frost-defrost cycles) creates a pressure differential that draws ambient moisture into the vial[1]. Water acts as a nucleophile, cleaving the sensitive phenyl ester bond. Solution: Storing the compound in a freezer does the opposite of your intended effect if moisture is not controlled. You must store the compound in a desiccator, or ensure the vial is backfilled with an inert gas (Argon) and sealed with a PTFE-lined cap before freezing[1].

Q2: Does the pH of my residual solvent or the storage vial itself affect the stability of this ester? A2: Causality: Yes. Ester hydrolysis is catalytically accelerated by both acids and bases[2]. Acidic conditions protonate the carbonyl oxygen, making the carbonyl carbon highly electrophilic. Basic conditions provide hydroxide ions, which are vastly stronger nucleophiles than neutral water. Even trace alkaline residues on standard borosilicate glass can initiate base-catalyzed hydrolysis over long-term storage. Solution: Ensure the final product is thoroughly neutralized during the synthetic workup phase[3]. For long-term storage, consider using silanized glassware or high-density polyethylene (HDPE) containers to avoid trace glass alkalinity.

Q3: Why should I use Argon instead of Nitrogen for inert gas blanketing? A3: Causality: Argon is significantly denser than air, whereas Nitrogen has a density similar to ambient air. When you open a vial blanketed with Argon, the gas settles over the solid or liquid compound, providing a robust, physical protective layer against ambient atmospheric moisture. Nitrogen dissipates rapidly upon opening, exposing the ester to humidity.

Quantitative Data: Storage Conditions vs. Hydrolysis

The following table summarizes the expected degradation profile of phenyl 4-methylcyclohexane-1-carboxylate under various storage conditions.

Storage ConditionTemp (°C)AtmosphereContainer / Seal TypeEst. 6-Month Purity (%)Primary Degradant
Ambient Benchtop25°CAirClear Glass / Standard Cap< 60%Phenol
Standard Freezer-20°CAirClear Glass / Standard Cap75 - 85%Phenol
Refrigerator4°CAirDesiccator / Amber Glass90 - 95%Phenol
Inert Blanketing -20°C Argon Sure/Seal™ PTFE Septum > 99% None

Table 1: Impact of storage conditions and moisture control on phenyl ester stability over a 6-month period.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means the procedure includes an inherent check to confirm the protocol was successful before you proceed to your actual experiments.

Protocol 1: Self-Validating Inert Gas Blanketing for Long-Term Storage

This protocol utilizes positive-pressure displacement to protect moisture-sensitive reagents[4].

Materials Needed: Schlenk line or Argon gas cylinder with a low-flow regulator, Sure/Seal™ bottle or PTFE-septum vial, analytical balance, syringe.

  • Drying: Ensure the phenyl 4-methylcyclohexane-1-carboxylate is completely dry (lyophilized or dried under high vacuum for 12 hours) before sealing.

  • Transfer: Transfer the compound to a Sure/Seal™ bottle or a heavy-walled glass vial equipped with a PTFE-lined rubber septum.

  • Purging: Insert a needle connected to the Argon line through the septum. Insert a second, shorter "vent" needle into the septum.

  • Blanketing: Gently flow Argon through the vial for 3–5 minutes. The heavier Argon will displace the ambient air and moisture out through the vent needle.

  • Sealing: Remove the vent needle first, allow the pressure to build slightly for 2 seconds, and then remove the Argon needle. Wrap the cap tightly with Parafilm.

  • System Validation (Gravimetric Tracking): Weigh the fully sealed vial on an analytical balance and record this exact mass ( W1​ ) on the label. Before using the compound months later, weigh the vial again ( W2​ ). Validation Logic: If W2​>W1​ , the seal has failed and moisture has ingressed. If W2​=W1​ , the inert environment is intact, and hydrolysis has been prevented.

Protocol 2: Self-Validating Workup & Neutralization

Trace acid/base catalysts left over from synthesis will destroy the ester during storage[3].

  • Washing: Following the synthesis of the ester, wash the organic layer (e.g., in dichloromethane or ethyl acetate) with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize unreacted acids.

  • Brine Wash: Wash with saturated aqueous NaCl (brine) to remove residual water and pull out water-soluble impurities.

  • System Validation (pH Check): Before drying the organic layer, extract a 1 mL aliquot of the final aqueous wash. Test this aliquot with a calibrated pH meter. Validation Logic: The pH must read exactly 7.0 ± 0.2. If it is acidic or basic, repeat the washing steps. Proceeding to solvent evaporation with a non-neutral pH guarantees catalytic hydrolysis during concentration and subsequent storage.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate in vacuo.

References

  • "Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance" Source: carbodiimide.com URL:2

  • "Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions" Source: BenchChem URL:3

  • "Any advice about the stability of ester and carbamate containing compounds?" Source: ResearchGate URL:1

  • "Preservation of Moisture-Sensitive Chemical Reagents" Source: Sigma-Aldrich URL:4

Sources

Troubleshooting

chromatography solvent systems for phenyl 4-methylcyclohexane-1-carboxylate purification

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific chromatographic challenges associated with the purification of phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific chromatographic challenges associated with the purification of phenyl 4-methylcyclohexane-1-carboxylate (CAS: 1711-34-8) [1, 2].

Because this compound is a phenolic ester containing a substituted aliphatic ring, its purification workflow requires careful manipulation of solvent polarity to resolve it from unreacted phenols, carboxylic acids, and coupling byproducts, as well as to separate its cis and trans diastereomers [3, 4].

Part 1: Troubleshooting & FAQs

Q1: Why does my target ester co-elute with unreacted phenol during normal-phase silica chromatography, and how can I prevent this?

Causality & Solution: Phenol is significantly more polar than phenyl 4-methylcyclohexane-1-carboxylate. However, the phenolic hydroxyl group (-OH) acts as a strong hydrogen-bond donor, interacting heavily with the free silanol groups (-SiOH) on the silica gel stationary phase. If the column is overloaded or the solvent system is too non-polar, phenol will "streak" down the column rather than eluting as a tight band, causing it to bleed into your ester fractions.

  • Pre-column Fix: Implement a self-validating chemical separation before chromatography. Wash the crude organic layer with a cold, dilute basic aqueous solution (e.g., 0.1 M NaOH or saturated NaHCO₃). This deprotonates the phenol (pKa ~10) and the unreacted 4-methylcyclohexanecarboxylic acid (pKa ~4.9), partitioning them into the aqueous layer while the neutral ester remains in the organic phase.

  • Chromatographic Fix: If a basic wash is not possible, use a highly non-polar isocratic solvent system—such as Hexane/Ethyl Acetate (95:5 v/v) . The low concentration of ethyl acetate provides just enough competition for the silica binding sites to elute the non-polar ester ( Rf​≈0.6 ) while leaving the strongly bound phenol near the baseline ( Rf​≈0.1 ).

Q2: I synthesized the ester via Steglich esterification (DCC/DMAP). How do I remove the dicyclohexylurea (DCU) byproduct before loading it onto the column?

Causality & Solution: Steglich esterification is highly effective for phenolic esters [5], but it generates DCU, which is notoriously difficult to remove. While DCU is largely insoluble in most organic solvents, trace amounts remain dissolved at room temperature. If loaded directly onto a silica column, DCU will precipitate inside the column matrix, causing peak broadening, pressure spikes, and co-elution.

  • Protocol: Suspend the crude mixture in a minimal amount of cold ethyl acetate or diethyl ether, chill to -20°C for 2 hours, and perform a vacuum filtration through a Celite pad. Dry-load the resulting filtrate onto silica gel. Self-validation: If your fractions turn cloudy upon evaporation, DCU is still present; you must repeat the cold filtration step.

Q3: Can I separate the cis- and trans-isomers of phenyl 4-methylcyclohexane-1-carboxylate using standard flash chromatography?

Causality & Solution: Yes, but it requires high-resolution techniques. The trans-isomer (where the methyl and ester groups are diequatorial) and the cis-isomer (axial-equatorial) exhibit subtle differences in their overall dipole moments and steric profiles [4]. The diequatorial trans-isomer typically interacts slightly differently with the silica surface than the bulkier cis-isomer.

  • Protocol: Standard Hexane/EtOAc gradients will elute both isomers as a single peak. To achieve baseline resolution, you must use a very shallow gradient or a different solvent selectivity. A solvent system of Toluene/Hexane (50:50 to 100:0) or an isocratic run of 1% to 2% Diethyl Ether in Hexane on ultra-fine silica (15–40 µm) is required.

Part 2: Quantitative Data & Solvent Optimization

To ensure reproducible purifications, reference the physicochemical and chromatographic data below.

Table 1: Physicochemical Properties
PropertyValueChromatographic Implication
Molecular Formula C₁₄H₁₈O₂Non-polar bulk dictates high retention in reversed-phase, low retention in normal-phase.
Molecular Weight 218.29 g/mol [1, 2]Elutes well within standard flash chromatography parameters.
UV Absorbance Active at 254 nmThe phenyl ring allows for real-time UV monitoring during fraction collection.
TLC Visualization UV (254 nm), KMnO₄KMnO₄ is excellent for differentiating the ester from non-aromatic impurities.
Table 2: Solvent System Optimization (Normal-Phase Silica)

Note: Rf​ values are approximate and depend on silica gel activity and ambient humidity.

Solvent System (v/v)Ester Rf​ Phenol Impurity Rf​ Acid Impurity Rf​ Recommendation
Hexane / EtOAc (95:5)0.650.150.05 (streaks)Optimal for standard purity.
Hexane / EtOAc (80:20)0.850.400.15Too polar; high risk of co-elution.
Toluene / Hexane (70:30)0.400.050.00Optimal for cis/trans isomer separation.
Pet. Ether / Et₂O (98:2)0.350.000.00Excellent for highly crude mixtures.

Part 3: Standard Operating Procedure (SOP)

Workflow: Purification of Phenyl 4-Methylcyclohexane-1-Carboxylate

Step 1: Pre-Chromatography Workup

  • Dilute the crude reaction mixture in 50 mL of diethyl ether.

  • Wash the organic layer sequentially with 3 × 25 mL of 0.1 M NaOH (removes unreacted phenol and 4-methylcyclohexanecarboxylic acid).

  • Wash with 1 × 25 mL of brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Step 2: Dry Loading (Crucial for Oily Esters)

  • Dissolve the concentrated crude oil in 5 mL of dichloromethane (DCM).

  • Add 3 grams of silica gel to the solution.

  • Evaporate the DCM completely using a rotary evaporator until a free-flowing powder is obtained. Causality: Dry loading prevents the "solvent front effect" where the injection solvent pushes the non-polar ester down the column prematurely, ruining resolution.

Step 3: Flash Chromatography Execution

  • Pack a silica gel column (40–63 µm particle size) using Hexane.

  • Load the dry silica-sample mixture evenly onto the top of the column bed. Add a 1 cm protective layer of clean sand.

  • Elute isocratically with Hexane/Ethyl Acetate (95:5) .

  • Monitor fractions via TLC (UV 254 nm). The ester will elute first, followed by any remaining traces of phenol.

  • Pool the ester-containing fractions and evaporate to yield the purified phenyl 4-methylcyclohexane-1-carboxylate.

Part 4: Purification Workflow Visualization

The following diagram illustrates the logical decision tree for isolating the target ester, highlighting the divergence between standard purification and isomeric resolution.

G Start Crude Reaction Mixture (Ester, Phenol, Acid, Byproducts) Workup Aqueous Workup (0.1 M NaOH wash) Start->Workup Filter Cold Filtration (Remove DCU if Steglich used) Workup->Filter Load Dry Loading onto Silica Gel (Eliminates injection solvent effects) Filter->Load Elution Flash Chromatography (Hexane/EtOAc 95:5) Load->Elution Isomer Isomer Separation Needed? (Cis vs Trans) Elution->Isomer Standard Standard Purity Ester (Evaporate Fractions) Isomer->Standard No HighRes High-Resolution Chromatography (Toluene/Hexane or 1% Et₂O) Isomer->HighRes Yes

Caption: Decision tree for the chromatographic purification and isomeric resolution of PMCC.

References

  • National Institutes of Health (NIH). "Phenyl 4-methylcyclohexane-1-carboxylate | C14H18O2 | CID 18720906 - PubChem." PubChem Database. Available at: [Link]

  • Chemsrc. "CAS#:1711-34-8 | Cyclohexanecarboxylic acid, 4-methyl-,phenyl ester." Chemsrc Database. Available at:[Link]

  • National Institutes of Health (NIH). "Phenolic Esters of O-Desmethylvenlafaxine with Improved Oral Bioavailability and Brain Uptake - PMC." PubMed Central. Available at:[Link]

  • ResearchGate. "Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone." ResearchGate Publications. Available at:[Link]

  • ResearchGate. "Steglich esterification of oleic acid with curcumin and toxicity test of its products against Daphnia magna." ResearchGate Publications. Available at: [Link]

Optimization

Technical Support Center: Optimizing Phenyl 4-Methylcyclohexane-1-Carboxylate Synthesis

Welcome to the synthesis troubleshooting portal. This guide addresses the esterification of 4-methylcyclohexanecarboxylic acid with phenol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the synthesis troubleshooting portal. This guide addresses the esterification of 4-methylcyclohexanecarboxylic acid with phenol. Because phenol is a relatively poor nucleophile, standard acid-catalyzed Fischer esterification is highly inefficient. Researchers typically employ either a Steglich esterification (DCC/EDC + DMAP) or an acid chloride intermediate. Both pathways are prone to specific side reactions, including N-acylurea formation, ester hydrolysis, and epimerization of the cyclohexane ring.

Below, you will find causality-driven troubleshooting FAQs, quantitative data, and self-validating protocols to ensure high-yield, stereochemically pure product formation.

Section 1: Troubleshooting the Steglich Esterification

FAQ 1: Why is my yield low, and why am I isolating a highly polar byproduct instead of the phenyl ester?

Causality & Mechanism : You are likely observing the formation of an N-acylurea byproduct. During a Steglich esterification, dicyclohexylcarbodiimide (DCC) reacts with 4-methylcyclohexanecarboxylic acid to form an O-acylisourea intermediate. If the nucleophile (phenol) attacks slowly, this intermediate undergoes a spontaneous 1,3-rearrangement (an O–N acyl migration) to form a stable, unreactive N-acylurea[1][2].

Solution :

  • Catalyst Addition : Ensure you are using a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP is a stronger nucleophile than phenol and rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, effectively outcompeting the 1,3-rearrangement[3][4].

  • Solvent Selection : Avoid coordinating solvents like tetrahydrofuran (THF) or dioxane, which stabilize the O-acylisourea and promote the rearrangement. Switch to dichloromethane (DCM), which significantly limits N-acylurea formation[1].

G Acid 4-Methylcyclohexanecarboxylic Acid + Phenol + DCC O_Acyl O-Acylisourea Intermediate Acid->O_Acyl DCC Coupling N_Acyl N-Acylurea (Side Product) 1,3-Rearrangement O_Acyl->N_Acyl Slow, No DMAP THF solvent Active_Ester N-Acylpyridinium Intermediate (with DMAP) O_Acyl->Active_Ester Fast, +DMAP DCM solvent Product Phenyl 4-methylcyclohexane-1-carboxylate Active_Ester->Product + Phenol

Caption: Pathway of Steglich esterification highlighting N-acylurea formation vs. DMAP catalysis.

FAQ 2: My starting material was pure cis-4-methylcyclohexanecarboxylic acid, but my product is a cis/trans mixture. Why?

Causality & Mechanism : You are observing epimerization at the alpha-carbon (C1 of the cyclohexane ring). The alpha-proton adjacent to the carbonyl is slightly acidic. Under strongly basic conditions or prolonged heating, the molecule can enolize. Upon reprotonation, it forms the thermodynamically more stable trans isomer (where both the methyl and carboxylate groups occupy equatorial positions)[5][6].

Solution : Avoid strong bases (e.g., KOH, NaH, or excess unhindered amines) and high temperatures (>50 °C). The optimized Steglich protocol is mildly basic and operates between 0 °C and room temperature, effectively preserving the stereochemical integrity of the starting material.

G Start Issue: Epimerization (Loss of cis/trans ratio) CheckBase Check Reaction Conditions Start->CheckBase StrongBase Strong Base / Temp > 50°C (e.g., Acid Chloride + KOH) CheckBase->StrongBase MildCond Mild Base (DMAP) Temp 0°C to RT CheckBase->MildCond Mech Alpha-proton deprotonation -> Enolate formation StrongBase->Mech Fix Protocol Fix: Use DCC/DMAP at 0°C Mech->Fix

Caption: Troubleshooting logic for preventing epimerization of the 4-methylcyclohexyl ring.

Section 2: Troubleshooting the Acid Chloride Method

FAQ 3: I converted the acid to an acid chloride, but upon adding phenol, I mostly recovered my starting carboxylic acid. What happened?

Causality & Mechanism : Acyl chlorides are highly sensitive to moisture. If adventitious water is present, the 4-methylcyclohexanecarbonyl chloride rapidly hydrolyzes back to the carboxylic acid, releasing HCl gas[7][8]. Because phenol is significantly less nucleophilic than aliphatic alcohols, the competing hydrolysis reaction easily outpaces esterification if water is not strictly excluded[7].

Solution : Ensure strictly anhydrous conditions. Dry the phenol thoroughly and use anhydrous solvents. Add a tertiary amine base (like triethylamine or pyridine) to neutralize the generated HCl and act as a nucleophilic catalyst.

Quantitative Data: Side Product Formation by Condition

The following table summarizes the expected side product profiles based on chosen synthetic conditions, demonstrating the necessity of optimized Steglich conditions for this specific substrate.

Synthetic MethodSolventCatalyst / BaseTemp (°C)N-Acylurea (%)EpimerizationEster Yield (%)
DCC CouplingTHFNone25High (~40-60%)NoneLow (<40%)
DCC CouplingDCMDMAP (10 mol%)0 to 25Trace (<2%)NoneHigh (>85%)
Acid ChlorideEtherAqueous NaOH25N/AModerateModerate (~60%)
Acid ChlorideDCMPyridine (1.5 eq)0 to 25N/ATraceHigh (>80%)

Validated Experimental Protocols

Protocol A: Optimized Steglich Esterification (Self-Validating System)

This protocol utilizes a self-validating TLC tracking system and a targeted aqueous workup designed to specifically remove DMAP and dicyclohexylurea (DCU).

  • Preparation : In an oven-dried, argon-purged round-bottom flask, dissolve 4-methylcyclohexanecarboxylic acid (1.0 equiv) and phenol (1.1 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Catalyst Addition : Add 4-dimethylaminopyridine (DMAP) (0.1 equiv). Causality: DMAP acts as the active acyl transfer agent to prevent N-acylurea formation.

  • Cooling : Cool the reaction mixture to 0 °C using an ice bath. Causality: Low temperature prevents enolization and subsequent epimerization of the alpha-chiral center.

  • Coupling : Dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv) in a small volume of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Monitoring (Self-Validation) : Stir for 1 hour at 0 °C, then allow to warm to room temperature. A white precipitate of dicyclohexylurea (DCU) will form; the appearance of this precipitate visually validates that the dehydration coupling is occurring. Monitor by TLC (Hexanes/EtOAc) until the starting acid is consumed.

  • Targeted Workup : Filter the suspension through a pad of Celite to remove the insoluble DCU. Wash the organic filtrate sequentially with 1M HCl (to protonate and remove DMAP into the aqueous layer), saturated NaHCO3 (to deprotonate and remove unreacted starting acid), and brine.

  • Purification : Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Anhydrous Acid Chloride Esterification
  • Activation : Suspend 4-methylcyclohexanecarboxylic acid (1.0 equiv) in anhydrous DCM. Add a catalytic amount of DMF (1 drop). Slowly add oxalyl chloride (1.2 equiv) at 0 °C. Stir until gas evolution (CO, CO2, HCl) ceases, then concentrate under vacuum to remove excess oxalyl chloride.

  • Esterification : Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Coupling : In a separate flask, dissolve phenol (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM. Add this solution dropwise to the acid chloride to prevent exothermic spikes.

  • Completion : Stir at room temperature for 2 hours. Quench with water, separate the layers, wash the organic layer with 1M NaOH (to remove unreacted phenol), 1M HCl, and brine. Dry and concentrate.

References

  • O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. The Journal of Organic Chemistry (ACS Publications).1

  • Steglich Esterification. Organic Chemistry Portal. 3

  • Reactions of Acyl Chlorides Involving Oxygen Compounds. Chemistry LibreTexts. 7

  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. European Patent Office (EP0814073B1). 5

  • Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. 4

  • Steglich esterification. Wikipedia. 2

  • Acyl chlorides and water, alcohols or phenol. Chemguide. 8

Sources

Troubleshooting

Technical Support Center: Scaling Up Phenyl 4-Methylcyclohexane-1-Carboxylate Production

Welcome to the Process Development & Scale-Up Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in navigating the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development & Scale-Up Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in navigating the complex thermodynamic and kinetic challenges associated with the industrial synthesis of phenyl 4-methylcyclohexane-1-carboxylate[1].

Because phenol is a notoriously poor nucleophile, standard Fischer esterification methodologies fail at scale. The industrially preferred route relies on the activation of 4-methylcyclohexanecarboxylic acid to an acid chloride, followed by coupling with phenol under biphasic Schotten-Baumann conditions or anhydrous amine-promoted systems[2][3]. This guide provides the mechanistic causality behind these choices, troubleshooting FAQs, and self-validating protocols for successful scale-up.

I. Mechanistic Workflow & Process Visualization

The synthesis relies on a two-stage process. First, the carboxylic acid is converted to 4-methylcyclohexanecarbonyl chloride. Second, the acid chloride is reacted with phenol. To mitigate the risk of hydrolysis and control the highly exothermic nature of the reaction, continuous flow or highly agitated biphasic batch reactors are employed[3].

G A 4-Methylcyclohexanecarboxylic Acid (Cis/Trans Mixture) C Acid Chloride Intermediate (In-situ generation) A->C Chlorination B Thionyl Chloride (SOCl2) Catalytic DMF B->C Reagent E Biphasic Esterification (T < 20°C, High Agitation) C->E Addition D Phenol + Aqueous NaOH (Schotten-Baumann Conditions) D->E Nucleophile/Base F Phenyl 4-methylcyclohexane-1-carboxylate (Organic Phase Extraction) E->F Phase Separation

Workflow for the industrial scale-up of phenyl 4-methylcyclohexane-1-carboxylate synthesis.

II. Troubleshooting & FAQs

Q1: Why is my ester yield low, with significant unreacted phenol recovered during pilot runs? Causality: Phenol's nucleophilicity is significantly lower than that of aliphatic alcohols due to the delocalization of its oxygen lone pair into the aromatic ring. Solution: You cannot use direct acid-catalyzed esterification. You must activate the 4-methylcyclohexanecarboxylic acid to its corresponding acid chloride. During the coupling step, ensure you are utilizing Schotten-Baumann conditions (aqueous NaOH and an organic solvent like DCM or Toluene) or an anhydrous system with a tertiary amine base (e.g., Triethylamine or N-Methylmorpholine) to deprotonate the phenol and drive the equilibrium forward by neutralizing the HCl byproduct[4].

Q2: In the Schotten-Baumann scale-up, I am seeing up to 15% hydrolysis of the acid chloride back to the starting acid. How do I prevent this? Causality: The Schotten-Baumann reaction is a biphasic system. If interfacial mass transfer is poor, the acid chloride in the organic phase will react with water (hydrolysis) faster than it encounters the phenoxide ion at the phase boundary[3]. Solution: The reaction is mass-transfer limited. In a batch reactor, increase the impeller speed and ensure baffles are installed to maximize the interfacial surface area. Alternatively, transitioning to a continuous stirred-tank reactor (CSTR) or a microfluidic continuous flow setup will drastically improve mass transfer and suppress undesired hydrolysis[2][3].

Q3: My final product's physical state (liquid vs. solid) is inconsistent between batches. Why? Causality: 4-Methylcyclohexanecarboxylic acid exists as cis and trans geometric isomers[5]. The trans isomer is typically a crystalline solid, while the cis isomer or a mixture of both presents as a liquid[5]. The stereocenter at the 1-position (alpha to the carbonyl) can undergo epimerization via enolization during the harsh, acidic conditions of acid chloride formation, altering your starting cis/trans ratio. Solution: Monitor the isomeric ratio of your starting material and the acid chloride intermediate via GC. To prevent thermodynamic equilibration (epimerization) during chlorination, keep the reaction temperature strictly controlled (<50°C) and avoid prolonged heating once the conversion is complete.

Q4: How do I manage the severe gas evolution during the acid chloride formation step at the 50-kg scale? Causality: The reaction of the carboxylic acid with thionyl chloride ( SOCl2​ ) generates stoichiometric amounts of HCl and SO2​ gases. At scale, rapid addition leads to a volumetric expansion of gas that can overpressurize the reactor or overwhelm standard scrubbing systems. Solution: Implement a controlled, dosed feed of SOCl2​ rather than a batch addition. Maintain the reaction temperature at 40-45°C during dosing to ensure steady off-gassing. Your scrubber system must utilize a counter-current NaOH cascade to effectively neutralize the massive volumes of acidic gas.

III. Quantitative Data: Scale-Up Condition Comparison

The following table summarizes the quantitative performance metrics of different scale-up methodologies for the esterification step, assuming a standardized 10-mol scale.

ParameterBatch Schotten-BaumannContinuous Flow (Schotten-Baumann)Anhydrous Batch (TEA/DCM)
Solvent System Toluene / WaterToluene / WaterDichloromethane (DCM)
Base Aqueous NaOH (2.5 eq)Aqueous NaOH (2.5 eq)Triethylamine (1.5 eq)
Temperature Control Moderate (ΔT spikes up to 15°C)Excellent (ΔT < 2°C)Poor (Requires cryogenic cooling)
Mass Transfer Agitation-dependentHighly efficientHomogeneous
Hydrolysis Byproduct 8 - 15%< 2%< 1%
Isolated Yield 75 - 82%92 - 96%85 - 89%
E-Factor (Waste) High (Aqueous waste)Low (Optimized flow)Very High (Amine salts, DCM)
IV. Self-Validating Experimental Protocol

This methodology details the pilot-scale synthesis of phenyl 4-methylcyclohexane-1-carboxylate using optimized Schotten-Baumann conditions. Every critical step includes a self-validation checkpoint to ensure process integrity.

Phase 1: Acid Chloride Generation
  • Charge Reactor: To a dry, nitrogen-purged 50 L glass-lined reactor, charge 4-methylcyclohexanecarboxylic acid (10.0 kg, 70.3 mol) and catalytic N,N-Dimethylformamide (DMF) (0.05 kg).

  • Dosing: Heat the jacket to 40°C. Begin dosing Thionyl Chloride ( SOCl2​ , 9.2 kg, 77.3 mol) at a rate of 2.0 kg/hr .

  • Gas Monitoring: Route off-gases through a double-stage NaOH scrubber.

  • Validation Checkpoint 1: After dosing is complete, stir for 2 hours. Pull an aliquot, quench in dry methanol, and analyze via GC-FID. Proceed only if the methyl ester derivative indicates >99% conversion of the starting acid.

  • Degassing: Apply a mild vacuum (200 mbar) at 45°C to strip residual SOCl2​ and dissolved HCl / SO2​ .

Phase 2: Biphasic Esterification (Schotten-Baumann)
  • Prepare Aqueous Phase: In a separate 100 L reactor, dissolve Phenol (7.27 kg, 77.3 mol) in 30 L of 2.5 M aqueous NaOH. Cool the mixture to 5°C.

  • Solvent Addition: Add 30 L of Toluene to the aqueous phenoxide solution. Set the agitator to maximum safe RPM to create a fine emulsion.

  • Coupling: Slowly dose the neat 4-methylcyclohexanecarbonyl chloride from Phase 1 into the 100 L reactor over 3 hours. Maintain the internal temperature strictly below 15°C using jacket cooling.

  • Validation Checkpoint 2: Monitor the pH of the aqueous phase. It must remain >10 throughout the addition. If it drops, the reaction will stall, and hydrolysis will dominate.

  • Completion: Stir for an additional 1 hour post-addition.

Phase 3: Workup & Purification
  • Phase Separation: Stop agitation and allow the phases to separate for 30 minutes. Drain the lower aqueous layer (contains NaCl and excess phenoxide).

  • Washing: Wash the upper toluene layer sequentially with 10 L of 1 M NaOH (to remove residual phenol), 10 L of 1 M HCl (to neutralize residual base), and 10 L of brine.

  • Validation Checkpoint 3: Test the organic phase via TLC or HPLC to confirm the absence of free phenol.

  • Concentration: Concentrate the toluene phase under reduced pressure (50 mbar, 60°C) to yield the crude ester.

  • Purification: Depending on the cis/trans ratio[5], the product may be a liquid or solid. Purify via fractional vacuum distillation (for liquids) or recrystallization from heptane (for the pure trans solid isomer).

V. References
  • PubChem. "Phenyl 4-methylcyclohexane-1-carboxylate | C14H18O2 | CID 18720906." National Center for Biotechnology Information. Available at:[Link]

  • Cole, K. P., et al. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." Organic Process Research & Development, ACS Publications, 2012. Available at:[Link]

  • University of Cambridge. "Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction." Reaction Chemistry & Engineering, 2023. Available at:[Link]

  • Dunetz, J. R., et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, ACS Publications, 2016. Available at:[Link]

Sources

Optimization

Technical Support Center: Recrystallization of Phenyl 4-methylcyclohexane-1-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals tasked with the purification of phenyl 4-methylcyclohexane-1-carboxylate (CAS: 1711...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals tasked with the purification of phenyl 4-methylcyclohexane-1-carboxylate (CAS: 1711-34-8)[1].

Due to its cycloaliphatic structure and ester linkage, this compound exhibits high lipophilicity and structural flexibility. These properties lower its melting point and make it highly susceptible to liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—during crystallization. This document provides a self-validating methodology, thermodynamic rationales, and troubleshooting protocols to ensure high-purity crystalline yields.

Solvent Selection & Physicochemical Data

Selecting the correct solvent system is a thermodynamic balancing act. The goal is to manipulate the dielectric constant of the medium to drive the hydrophobic ester into a highly ordered crystal lattice while keeping polar impurities solvated.

SolventBoiling Point (°C)Dielectric Constant (ε)Role in WorkflowCausality / Rationale
Ethanol 78.424.5Primary SolventHigh solubility at elevated temperatures; effectively disrupts intermolecular forces of the crude ester.
Water 100.080.1Anti-solventHighly polar; sharply decreases the solubility of the hydrophobic ester, forcing supersaturation.
Hexanes 68.01.89Single-Solvent Alt.Non-polar medium ideal for exploiting temperature-dependent solubility gradients; mitigates LLPS.
Ethyl Acetate 77.16.02Co-solventExcellent for the initial dissolution of highly impure or stubborn crude solids before hexanes addition.

Self-Validating Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)

This protocol utilizes a dual-solvent gradient to achieve thermodynamic control over the crystallization process.

Step 1: Initial Dissolution

  • Action: Place the crude phenyl 4-methylcyclohexane-1-carboxylate in a round-bottom flask. Add a minimal volume of boiling ethanol while stirring.

  • Causality: Utilizing the absolute minimum volume of hot solvent ensures a steep concentration gradient upon cooling. This maximizes the thermodynamic driving force for crystal nucleation and guarantees a high percent recovery.

Step 2: Hot Filtration

  • Action: Rapidly pass the hot solution through a pre-warmed fluted filter paper into a heated receiving flask.

  • Causality: This removes insoluble mechanical impurities (e.g., dust, polymeric byproducts) that can act as heterogeneous nucleation sites, which would otherwise prematurely trigger crystallization and trap impurities.

Step 3: Anti-Solvent Addition (Reaching the Cloud Point)

  • Action: Add hot water dropwise until the solution becomes persistently cloudy (the cloud point). Immediately add 1–2 drops of hot ethanol until the solution just re-clarifies.

  • Causality: The cloud point visually indicates the exact threshold of supersaturation. Re-clarifying the solution ensures that crystallization does not begin kinetically at high temperatures, which would trap solvent within the lattice.

Step 4: Controlled Cooling

  • Action: Allow the flask to cool slowly to room temperature undisturbed, followed by an ice-water bath (0–4 °C) for 30 minutes.

  • Causality: Slow cooling maintains thermodynamic control, allowing solute molecules time to arrange into the most stable, tightly packed pure crystal lattice. Rapid cooling causes kinetic precipitation ("crashing out"), which traps impurities.

Step 5: Isolation and Washing

  • Action: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 1:1 ethanol/water.

  • Causality: The cold wash physically displaces the impurity-laden mother liquor adhered to the crystal surface without providing enough thermal energy to redissolve the purified product.

Step 6: System Validation (Self-Correction Loop)

  • Action: Perform a mass balance calculation. Analyze a 2–5 mg sample via Differential Scanning Calorimetry (DSC).

  • Causality: A self-validating protocol requires proof of success before downstream use. A sharp endothermic peak with <1% mass loss on the DSC thermogram confirms structural purity and the absence of trapped solvent[2].

Recrystallization Workflow Visualization

RecrystallizationWorkflow Start Crude Phenyl 4-methylcyclohexane- 1-carboxylate Dissolve Dissolve in minimal hot solvent (e.g., Ethanol) Start->Dissolve HotFilter Hot Filtration (Remove insoluble impurities) Dissolve->HotFilter AntiSolvent Add Anti-solvent (Water) until cloud point HotFilter->AntiSolvent Cooling Controlled Cooling (Room Temp -> Ice Bath) AntiSolvent->Cooling Crystallization Crystal Formation (Thermodynamic Control) Cooling->Crystallization ColdFilter Vacuum Filtration (Wash with cold solvent) Crystallization->ColdFilter Drying Vacuum Drying (Constant weight) ColdFilter->Drying Pure Pure Product Drying->Pure

Figure 1: Step-by-step mixed-solvent recrystallization workflow for cycloaliphatic esters.

Troubleshooting Guide & FAQs

Q: Why is my phenyl 4-methylcyclohexane-1-carboxylate oiling out instead of forming crystals? A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the temperature at which the solution becomes supersaturated is higher than the melting point of the solute. Instead of forming a solid lattice, the compound separates as a secondary liquid emulsion. Because impurities dissolve readily in these oily droplets, the resulting material will eventually solidify as a highly impure, amorphous glass[3].

  • Corrective Action: Return the mixture to the heat source and add more of the primary solvent (ethanol). This lowers the saturation temperature below the compound's melting point. Alternatively, introduce a pure seed crystal just above the saturation temperature to bypass the kinetic barrier of nucleation and force solid lattice formation.

Q: How do I address stereoisomeric impurities (e.g., cis vs. trans isomers of the 4-methylcyclohexyl group)? A: The 4-methylcyclohexane moiety can exist in cis and trans configurations. The trans isomer (where the methyl and carboxylate groups are diequatorial) typically exhibits superior packing efficiency in the crystal lattice. If the cis isomer is the primary impurity, multiple recrystallizations from a non-polar solvent like hexanes will thermodynamically enrich the trans product in the solid phase, leaving the less-stable cis isomer dissolved in the mother liquor.

Q: What is the most definitive way to verify the purity of the recrystallized ester? A: While quantitative NMR (qNMR) provides excellent structural confirmation, thermodynamic purity is best validated using Differential Scanning Calorimetry (DSC). DSC determines purity by measuring the melting point depression caused by impurities, governed by the Van't Hoff equation. A highly pure sample will exhibit a sharp, narrow endothermic melting peak, whereas impurities will broaden the peak and shift the onset to a lower temperature[2].

References

  • Title: Phenyl 4-methylcyclohexane-1-carboxylate | C14H18O2 | CID 18720906 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Investigating the Purity of Substances by Means of DSC Source: NETZSCH Analyzing & Testing URL: [Link]

  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: 3.6F: Troubleshooting (Oiling Out) Source: Chemistry LibreTexts URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Resolving Stereochemistry in Esterified Cycloalkanes: A Comparative NMR Guide for Phenyl 4-Methylcyclohexane-1-Carboxylate

Target Audience: Researchers, analytical scientists, and drug development professionals. In pharmaceutical synthesis and fragrance chemistry, esterified cycloalkanes such as phenyl 4-methylcyclohexane-1-carboxylate (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

In pharmaceutical synthesis and fragrance chemistry, esterified cycloalkanes such as phenyl 4-methylcyclohexane-1-carboxylate (CAS 1711-34-8) frequently serve as critical intermediates or active components[1]. A recurring analytical bottleneck with this scaffold is the unambiguous resolution of its cis and trans stereoisomers.

As a Senior Application Scientist, I have observed that while predictive NMR software provides rapid heuristics, empirical NMR spectroscopy remains the self-validating gold standard. Predictive algorithms often fail to accurately model the nuanced anisotropic deshielding effects of the phenyl ring or the exact spin-spin coupling constants ( J ) of the cyclohexane chair conformation. This guide objectively compares predictive versus empirical NMR methodologies and provides a field-proven protocol for determining the chemical shifts of phenyl 4-methylcyclohexane-1-carboxylate.

Part 1: Analytical Platforms Comparison

When identifying the stereochemistry of substituted cyclohexanes, laboratories typically choose between predictive software and empirical data acquisition. Table 1 outlines the performance comparison between these two approaches.

Table 1: Predictive vs. Experimental NMR for Cyclohexane Isomer Resolution

FeaturePredictive Software (e.g., MNova, ChemDraw)Experimental NMR (400 MHz, CDCl₃)
Data Acquisition Time < 1 minute10–15 minutes (1D ¹H)
Stereochemical Resolution Poor. Often fails to distinguish cis/trans J -couplings accurately.Excellent. Direct observation of axial/equatorial J -couplings.
Solvent Effects Usually ignored or generalized.Captures specific solute-solvent interactions.
Cost & Throughput Low cost, high throughput.High cost (spectrometer time, deuterated solvents).
Validation Status Heuristic / Theoretical.Empirical. Self-validating via 2D NMR (HSQC).

The Causality of the Experimental Advantage: Predictive models rely on additive databases. However, the spatial relationship between the 4-methyl group and the bulky phenyl ester group dictates the chair conformation equilibrium. Only empirical NMR can accurately measure the Karplus-dependent dihedral angles through J -coupling, making it non-negotiable for rigorous structural validation.

Part 2: Isomeric Resolution & Chemical Shift Analysis

The core logic for resolving the cis and trans isomers of phenyl 4-methylcyclohexane-1-carboxylate lies in the ¹H NMR signal of the H-1 proton (the proton alpha to the carbonyl).

In the thermodynamically favored trans isomer, both the 4-methyl and 1-carboxylate groups occupy equatorial positions to minimize 1,3-diaxial steric strain. Consequently, the H-1 proton is axial . According to the Karplus equation, an axial proton experiences large coupling constants ( J≈11−12 Hz) with adjacent axial protons and small coupling constants ( J≈3−4 Hz) with adjacent equatorial protons. This splits the H-1 signal into a distinct triplet of triplets (tt) [2]. Conversely, in the cis isomer, the H-1 proton is equatorial, resulting in a narrow multiplet due to the lack of large axial-axial couplings.

Reference NMR Data

The following empirical data is synthesized from the structurally analogous methyl trans-4-methylcyclohexanecarboxylate[2] and complex O-desmethylvenlafaxine phenyl ester derivatives[3], adjusted for the specific anisotropic effects of the unsubstituted phenoxy group.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for trans-Phenyl 4-Methylcyclohexane-1-Carboxylate (CDCl₃, 400 MHz)

Position¹H NMR ( δ , ppm)Multiplicity & J -Coupling¹³C NMR ( δ , ppm)
C=O (Carbonyl) --174.2
C-1 (Cyclohexane) 2.48tt, J = 12.1, 3.5 Hz43.5
C-2, C-6 (Ring) 1.95 – 1.85, 1.45 – 1.35m (axial and equatorial)29.3
C-3, C-5 (Ring) 1.75 – 1.65, 1.05 – 0.95m (axial and equatorial)34.5
C-4 (Cyclohexane) 1.40m32.2
4-CH₃ 0.92d, J = 6.5 Hz22.6
Ar-C (ipso) --150.8
Ar-C (ortho) 7.05d, J = 8.0 Hz121.6
Ar-C (meta) 7.35t, J = 8.0 Hz129.4
Ar-C (para) 7.20t, J = 7.5 Hz125.7

Mechanistic Note: The H-1 proton is shifted downfield ( 2.48 ppm) compared to the methyl ester analog ( 2.18 ppm)[2] due to the enhanced electron-withdrawing nature of the phenyl ring via resonance through the ester oxygen.

J_Coupling Root H-1 Proton Signal (~2.48 ppm) Trans trans Isomer (H-1 is Axial) Root->Trans Cis cis Isomer (H-1 is Equatorial) Root->Cis AxAx 2x Axial-Axial Couplings (J ≈ 11-12 Hz) Trans->AxAx AxEq 2x Axial-Equatorial Couplings (J ≈ 3-4 Hz) Trans->AxEq EqEq Equatorial-Equatorial/Axial (J ≈ 2-5 Hz) Cis->EqEq ResultTrans Triplet of Triplets (tt) Broad multiplet AxAx->ResultTrans AxEq->ResultTrans ResultCis Narrow Multiplet (m) Width < 15 Hz EqEq->ResultCis

Fig 1: Logic tree for H-1 J-coupling in cyclohexane stereoisomers.

Part 3: Experimental Protocol for NMR Acquisition

To ensure a self-validating analytical system, do not rely solely on 1D ¹H NMR. Overlapping signals in the aliphatic region (1.0–2.0 ppm) can obscure critical multiplets. The following protocol utilizes 2D HSQC to definitively anchor the proton assignments to their respective carbons.

  • Sample Preparation: Dissolve 15–20 mg of the synthesized phenyl 4-methylcyclohexane-1-carboxylate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal chemical shift reference.

  • Shimming and Tuning: Insert the sample into a 400 MHz (or higher) spectrometer. Perform rigorous gradient shimming. A highly homogeneous magnetic field is critical; poor shimming will artificially broaden the H-1 multiplet, destroying the J -coupling resolution needed to prove stereochemistry.

  • 1D ¹H NMR Acquisition: Execute a standard proton sequence (e.g., zg30). Set the number of scans (ns) to 16, with a relaxation delay (D1) of 2 seconds.

  • 1D ¹³C NMR Acquisition: Execute a proton-decoupled ¹³C sequence (e.g., zgpg30). Set scans to 512–1024. Use a D1 of 2–3 seconds to ensure quantitative relaxation of the quaternary carbonyl ( 174.2 ppm) and ipso-aromatic ( 150.8 ppm) carbons.

  • 2D HSQC (The Self-Validation Step): Acquire a 2D ¹H-¹³C HSQC spectrum. By correlating the isolated H-1 proton ( 2.48 ppm) directly to the C-1 carbon ( 43.5 ppm), you eliminate any ambiguity caused by overlapping cyclohexane ring protons, validating the structural assignment completely.

NMR_Workflow A Sample Preparation (15-20 mg in CDCl3) B 1H NMR Acquisition (400 MHz, 16 scans) A->B C 13C NMR Acquisition (100 MHz, 512 scans) A->C D 2D HSQC Correlation (Self-Validation) B->D E Phase & Baseline Correction B->E C->D C->E D->E F Multiplet Analysis (Extract J-couplings) E->F G Isomer Assignment (cis vs trans) F->G

Fig 2: Experimental NMR workflow for stereochemical resolution.

References

  • Phenolic Esters of O-Desmethylvenlafaxine with Improved Oral Bioavailability and Brain Uptake. Journal of Medicinal Chemistry / PubMed Central (PMC).[Link]

  • Hydroxylation of unactivated tertiary carbon-hydrogen bonds using high-valent ruthenium catalysts. Stanford University Libraries.[Link]

Sources

Comparative

Reactivity Comparison Guide: Phenyl 4-Methylcyclohexane-1-carboxylate vs. Phenyl Cyclohexanecarboxylate

Executive Summary In medicinal chemistry and rational drug design, the introduction of a seemingly benign alkyl group can fundamentally alter a molecule's reactivity profile. This guide provides an in-depth comparative a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and rational drug design, the introduction of a seemingly benign alkyl group can fundamentally alter a molecule's reactivity profile. This guide provides an in-depth comparative analysis between phenyl cyclohexanecarboxylate (PCC) and its methylated derivative, phenyl 4-methylcyclohexane-1-carboxylate (4-Me-PCC) .

While the 4-methyl substitution marginally increases lipophilicity, its primary chemical impact is acting as a conformational lock . By dictating the axial or equatorial positioning of the distal phenyl ester group, the methyl substituent exerts profound steric control over nucleophilic acyl substitution reactions, such as ester hydrolysis.

Structural & Conformational Thermodynamics

To understand the reactivity differences between these esters, we must analyze the thermodynamics of the cyclohexane chair conformation. Substituents on a cyclohexane ring experience 1,3-diaxial interactions when occupying the axial position, leading to steric strain. The energetic preference for a substituent to occupy the less hindered equatorial position is quantified by its A-value [1].

  • Phenyl cyclohexanecarboxylate (PCC): The molecule undergoes rapid chair-to-chair ring flipping. The bulky carboxylate ester group (A-value 1.2 kcal/mol) strongly prefers the equatorial position. Consequently, the time-averaged conformation of PCC is overwhelmingly equatorial.

  • Phenyl 4-methylcyclohexane-1-carboxylate (4-Me-PCC): The addition of the 4-methyl group creates two distinct diastereomers (cis and trans), which exhibit drastically different conformational behaviors:

    • trans-4-Me-PCC: The 1,4-trans relationship allows both the methyl and the ester groups to occupy equatorial positions simultaneously (diequatorial). This is highly stable and leaves the ester group unhindered.

    • cis-4-Me-PCC: The 1,4-cis relationship forces one group to be axial and the other equatorial. Because the A-value of a methyl group (1.74 kcal/mol) is significantly larger than that of a carboxylate ester ( 1.2 kcal/mol), the methyl group dominates the conformational equilibrium[2]. It locks into the equatorial position, forcing the reactive phenyl ester group into the sterically hindered axial position [1].

Mechanistic Reactivity Profiles: Saponification Kinetics

The structural differences outlined above directly dictate the chemical reactivity of these molecules, particularly toward base-catalyzed hydrolysis (saponification).

During saponification, the hydroxide nucleophile ( OH− ) attacks the sp2 -hybridized, planar carbonyl carbon to form an sp3 -hybridized tetrahedral intermediate [3].

  • Equatorial Esters (PCC & trans-4-Me-PCC): The approach of the nucleophile is relatively unhindered. The resulting tetrahedral intermediate projects outward from the ring, avoiding steric clash.

  • Axial Esters (cis-4-Me-PCC): The transition state leading to the tetrahedral intermediate is subjected to severe 1,3-diaxial compression from the axial protons at the C3 and C5 positions[3]. This steric blockade drastically raises the activation energy ( Ea​ ), rendering axial esters up to 20 times less reactive than their equatorial counterparts[4].

ConformationalReactivity PCC Phenyl cyclohexanecarboxylate (Equatorial Ester) EqEster Equatorial -COOPh (Unhindered Attack) PCC->EqEster Trans4Me trans-4-Me-PCC (Diequatorial) Trans4Me->EqEster Cis4Me cis-4-Me-PCC (Axial Ester) AxEster Axial -COOPh (1,3-Diaxial Hindrance) Cis4Me->AxEster Methyl group forces ester into axial position FastHyd Fast Hydrolysis (High Reactivity) EqEster->FastHyd OH⁻ approach clear SlowHyd Slow Hydrolysis (Low Reactivity) AxEster->SlowHyd OH⁻ approach blocked

Figure 1: Conformational control pathways dictating the ester hydrolysis reactivity of PCC derivatives.

Experimental Methodology: Self-Validating Kinetic Assay

To objectively compare the reactivity of these esters, a robust, self-validating kinetic assay is required. The following protocol utilizes UV-Vis spectroscopy to monitor saponification in real-time.

Causality of Experimental Design:

  • Solvent Choice: Phenyl esters are highly lipophilic. A 1:1 (v/v) 1,4-dioxane/water mixture ensures the substrate remains dissolved while providing an aqueous medium for the hydroxide nucleophile[5].

  • Detection Method: The hydrolysis of a phenyl ester releases phenol. In a highly basic environment ( pH>10 ), phenol is instantly deprotonated to the phenoxide anion , which exhibits a strong, distinct UV absorbance maximum at 290 nm. Tracking this specific wavelength provides a direct, interference-free measurement of product formation.

  • Kinetic Simplification: By using a 100-fold molar excess of NaOH, the concentration of OH− remains effectively constant, reducing the complex second-order rate law to a highly reliable pseudo-first-order system.

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 1:1 (v/v) 1,4-dioxane/deionized water solvent system.

  • Substrate Stock: Dissolve the target ester (PCC, trans-4-Me-PCC, or cis-4-Me-PCC) in the solvent to a final concentration of 1.0×10−4 M.

  • Base Stock: Prepare a 1.0×10−2 M NaOH solution in the same solvent system.

  • Reaction Initiation: In a temperature-controlled quartz cuvette (25.0 ± 0.1 °C), combine 1.5 mL of the ester stock with 1.5 mL of the NaOH stock. Invert rapidly to ensure homogeneous mixing.

  • Spectroscopic Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer. Record the absorbance at 290 nm every 10 seconds until the reaction reaches completion (minimum 5 half-lives).

  • Data Analysis: Plot ln(A∞​−At​) against time ( t ). The negative slope of the resulting linear regression represents the pseudo-first-order rate constant ( kobs​ ).

KineticWorkflow Prep 1. Substrate Prep (Ester in Dioxane/H2O) Base 2. Base Addition (Excess NaOH) Prep->Base Monitor 3. UV-Vis Monitoring (Phenoxide at 290 nm) Base->Monitor Analyze 4. Kinetic Analysis (Pseudo-1st Order) Monitor->Analyze

Figure 2: Step-by-step experimental workflow for UV-Vis kinetic analysis of ester saponification.

Quantitative Data Presentation

The table below summarizes the thermodynamic parameters and extrapolated relative reaction rates based on established kinetic principles for substituted cyclohexanecarboxylates[4].

Table 1: Conformational and Kinetic Parameters of Cyclohexanecarboxylate Derivatives

CompoundDiastereomerDominant ConformationEster PositionRelative Saponification Rate ( krel​ )
Phenyl cyclohexanecarboxylate (PCC) N/AEquatorialEquatorial~ 1.0 (Baseline)
Phenyl 4-methylcyclohexane-1-carboxylate transDiequatorialEquatorial~ 1.1
Phenyl 4-methylcyclohexane-1-carboxylate cisAxial-EquatorialAxial~ 0.05

Data Interpretation: The cis-4-Me-PCC isomer demonstrates a ~95% reduction in reactivity compared to the baseline PCC. This quantitative drop validates the mechanistic theory that the 4-methyl group acts as a conformational lock, forcing the reactive center into an inaccessible axial orientation.

References

  • Conformation and Reactivity. Part III. Kinetics of the acid-catalysed hydrolysis of the methyl cyclohexane-mono- and -di-carboxylates and 4-t-butylcyclohexanecarboxylates. Journal of the Chemical Society (RSC Publishing).Link

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry.Link

  • A-value (Conformational Analysis). Wikipedia, The Free Encyclopedia.Link

  • Axial and Equatorial Bonds in Cyclohexane. Chemistry LibreTexts.Link

  • Steric Control (1,3-Diaxial Compression) in Base Hydrolysis of Esters. Imperial College London - Alicyclic Chemistry.Link(Referenced via grounding data for transition state mechanics).

Sources

Validation

Comparative Guide to Mass Spectrometry Platforms for the Structural Elucidation of Phenyl 4-Methylcyclohexane-1-Carboxylate

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing cyclic esters in drug development and synthetic workflows. Phenyl 4-methylcyclohexane-1-carboxylate ( C14​H18​O2​ , exa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing cyclic esters in drug development and synthetic workflows. Phenyl 4-methylcyclohexane-1-carboxylate ( C14​H18​O2​ , exact mass 218.1307 Da) is a highly specific structural motif. Selecting the optimal mass spectrometry (MS) platform—Gas Chromatography-Electron Ionization-MS (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS)—dictates not only the sensitivity of your assay but the fundamental depth of structural information acquired.

This guide objectively compares the performance, gas-phase fragmentation mechanics, and operational protocols of both platforms to help you engineer a self-validating analytical workflow.

Mechanistic Fragmentation: The Causality of Ion Generation

To objectively compare platform performance, we must first dissect the inherent gas-phase chemistry of phenyl 4-methylcyclohexane-1-carboxylate. The instrument you choose fundamentally alters the ionization energy imparted to the molecule, which in turn dictates the fragmentation pathway.

EI-MS (70 eV) Fragmentation Pathways

Under hard ionization (EI), the molecule is bombarded with 70 eV electrons, imparting significant excess internal energy. This drives extensive fragmentation based on the stabilization of the resulting cations and radicals:

  • Alpha-Cleavage (Acylium Ion Formation): The molecular ion [M]+∙ at m/z 218 undergoes rapid α -cleavage. The bond between the carbonyl carbon and the phenoxy oxygen breaks, expelling a neutral phenoxy radical ( C6​H5​O∙ , 93 Da). This forms a highly resonance-stabilized acylium ion at m/z 125 ( [C8​H13​O]+ ) [1]. This acylium ion subsequently loses carbon monoxide (CO, 28 Da) to yield the 4-methylcyclohexyl cation at m/z 97.

  • Hydrogen Transfer (Phenol Loss): Phenyl esters uniquely undergo a rearrangement involving the transfer of a hydrogen atom from the cyclohexane ring to the phenoxy oxygen, followed by the expulsion of a neutral ketene derivative. This results in the formation of the phenol radical cation at m/z 94 ( [C6​H6​O]+∙ ), which frequently presents as a diagnostic base peak for phenyl esters [2].

ESI-MS/MS (CID) Fragmentation Pathways

Under soft ionization (Positive ESI), the intact protonated molecule [M+H]+ is formed at m/z 219. To obtain structural data, we must induce fragmentation via Collision-Induced Dissociation (CID) using an inert gas (e.g., Argon):

  • Following the even-electron rule, the primary pathway is the neutral loss of phenol (94 Da), yielding the even-electron acylium ion at m/z 125.

  • Applying higher collision energies drives the secondary transition: the loss of CO from the acylium ion to generate the m/z 97 alkyl cation.

G M Phenyl 4-methylcyclohexane-1-carboxylate [M]⁺• m/z 218 (EI) /[M+H]⁺ m/z 219 (ESI) Acylium Acylium Ion [C8H13O]⁺ m/z 125 M->Acylium α-Cleavage (-C6H5O•) or CID (-C6H5OH) Phenol Phenol Radical Cation [C6H6O]⁺• m/z 94 M->Phenol H-Transfer (EI only) (-C8H12=C=O) Alkyl 4-Methylcyclohexyl Cation [C7H13]⁺ m/z 97 Acylium->Alkyl -CO (28 Da)

Fig 1. MS fragmentation pathways of phenyl 4-methylcyclohexane-1-carboxylate in EI and ESI modes.

Platform Comparison & Quantitative Data

When comparing these alternatives, the choice hinges on whether your primary goal is untargeted structural confirmation (favoring GC-EI-MS) or targeted, high-sensitivity quantification in complex matrices (favoring LC-ESI-MS/MS).

Quantitative Comparison of Diagnostic Features
Analytical FeatureGC-EI-MS PlatformLC-ESI-MS/MS Platform
Ionization Energy Hard (70 eV standard)Soft (Protonation via solvent)
Primary Precursor Ion M+∙ (m/z 218, often low abundance) [M+H]+ (m/z 219, strong base peak)
Primary Diagnostic Fragment m/z 94 (Phenol radical cation)m/z 125 (Acylium ion, via CID)
Secondary Diagnostic Fragment m/z 125 (Acylium ion)m/z 97 (4-Methylcyclohexyl cation)
Matrix Effect Susceptibility Low (Chromatographic resolution driven)High (Requires stable isotope labeled IS)
Primary Application Structural fingerprinting, library matchingHigh-sensitivity absolute quantification

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. This means incorporating causality-driven checks directly into the workflow to ensure that the data generated is a true reflection of the sample, not an artifact of instrument drift.

Protocol A: GC-EI-MS Structural Fingerprinting

Use this protocol for confirming the synthesis or degradation products of the ester.

  • System Suitability Test (SST): Inject a tuning standard (e.g., decafluorotriphenylphosphine, DFTPP).

    • Causality: This verifies that the quadrupole mass axis is calibrated and that the ion source lenses are clean before any sample is introduced. Standardized 70 eV electron ionization ensures that the resulting spectra can be cross-referenced against authoritative databases like the NIST Chemistry WebBook [3].

  • Sample Preparation: Spike 10 µL of Internal Standard (IS, e.g., Phenyl- d5​ 4-methylcyclohexane-1-carboxylate) into 100 µL of the organic extract.

    • Causality: The IS normalizes inevitable variations in the 1 µL splitless injection volume.

  • Chromatographic Separation: Inject 1 µL onto a DB-5MS column (30m x 0.25mm x 0.25µm). Run a temperature gradient from 70°C (hold 1 min) to 280°C at 15°C/min.

    • Causality: The non-polar stationary phase separates the target ester from polar matrix interferences based strictly on boiling point and dispersion forces.

  • Data Acquisition & QC: Scan m/z 50–350. Run a known Quality Control (QC) standard every 10 samples. If the QC concentration deviates by >15%, the system automatically halts.

Protocol B: LC-ESI-MS/MS Targeted Quantification

Use this protocol for pharmacokinetic (PK) profiling in biological matrices (e.g., plasma).

  • SST & Collision Energy Optimization: Inject a reserpine standard to verify ESI spray stability.

    • Causality: ESI is highly dependent on capillary voltage and desolvation gas flow; verifying spray stability prevents signal drop-outs.

  • Sample Preparation: Perform protein precipitation by adding 300 µL of acetonitrile (containing the IS) to 100 µL of plasma. Centrifuge at 14,000 x g for 10 minutes.

    • Causality: Removing heavy proteins prevents severe ion suppression in the ESI source, a common failure point in LC-MS.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Use Mobile Phase A (0.1% Formic acid in water) and B (0.1% Formic acid in Acetonitrile).

    • Causality: The addition of formic acid lowers the pH, providing the abundant protons necessary to drive the formation of [M+H]+ (m/z 219) in the positive ESI mode.

  • Multiple Reaction Monitoring (MRM):

    • Quantifier Transition:m/z 219 125 (Collision Energy: 15 eV).

    • Qualifier Transition:m/z 219 97 (Collision Energy: 25 eV).

    • Causality: Monitoring specific precursor-to-product transitions filters out chemical noise, ensuring absolute specificity even if co-eluting compounds are present.

G cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Prep Sample Preparation & IS Spiking SST System Suitability Testing (SST) Prep->SST GC Gas Chromatography (DB-5MS Column) SST->GC LC Liquid Chromatography (C18 Column) SST->LC EI Electron Ionization (70 eV) GC->EI Data Data Acquisition & Library Match EI->Data ESI Electrospray Ionization (Positive Mode) LC->ESI ESI->Data Val Self-Validation (IS Recovery & QC) Data->Val

Fig 2. Self-validating analytical workflow comparing GC-EI-MS and LC-ESI-MS/MS platforms.

Conclusion

The structural elucidation of phenyl 4-methylcyclohexane-1-carboxylate requires a deliberate choice of MS platform. GC-EI-MS provides an unparalleled, library-searchable structural fingerprint by forcing the molecule through α -cleavage and hydrogen-transfer pathways. Conversely, LC-ESI-MS/MS sacrifices universal library matching for extreme sensitivity and specificity, utilizing targeted CID transitions (m/z 219 125) to quantify the ester in complex biological environments. By implementing the self-validating protocols outlined above, analytical scientists can ensure high-fidelity data regardless of the chosen platform.

References

  • "McLafferty Rearrangement and Alpha Cleavage Principles." Chemistry Steps. [Link]

  • "Phenyl cyclohexanecarboxylate | C13H16O2 | CID 557923." PubChem, National Center for Biotechnology Information.[Link]

  • "Welcome to the NIST WebBook." NIST Chemistry WebBook, SRD 69, National Institute of Standards and Technology. [Link]

Comparative

Comparative Guide: Esterification Catalysts for Phenyl 4-methylcyclohexane-1-carboxylate Synthesis

Executive Summary & The Phenol Challenge The synthesis of phenyl 4-methylcyclohexane-1-carboxylate (PubChem CID: 18720906)[1] presents a classic organic chemistry challenge: the direct esterification of a phenol. Phenols...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Phenol Challenge

The synthesis of phenyl 4-methylcyclohexane-1-carboxylate (PubChem CID: 18720906)[1] presents a classic organic chemistry challenge: the direct esterification of a phenol. Phenols are notoriously poor nucleophiles compared to aliphatic alcohols because the lone pair of electrons on the phenolic oxygen is delocalized into the aromatic π -system. Furthermore, the thermodynamics of direct esterification with phenols are less favorable, historically leading to the textbook misconception that direct Fischer esterification of phenols is impossible[2].

However, as demonstrated by early pioneering work and modern catalytic advancements, direct esterification is highly effective if the equilibrium is driven by water removal and an appropriate catalyst is utilized[3]. As a Senior Application Scientist, I have structured this guide to objectively compare the leading catalytic strategies for synthesizing this specific aryl ester, providing mechanistic insights and self-validating experimental protocols for both lab-scale discovery and process-scale scale-up.

Mechanistic Pathways & Catalyst Selection

When designing a synthetic route for phenyl 4-methylcyclohexane-1-carboxylate, the choice of catalyst dictates the reaction mechanism and overall atom economy. The two primary strategies are:

  • Electrophile Hyperactivation (Steglich Esterification): Utilizing stoichiometric coupling agents (DCC) and nucleophilic catalysts (DMAP) to artificially bypass the poor nucleophilicity of phenol.

  • Direct Catalytic Esterification (Lewis/Brønsted Acids): Employing catalysts like boronic acids or solid-supported acids (e.g., Zeolite β )[4] coupled with thermodynamic driving forces (azeotropic water removal).

Workflow Start Select Esterification Strategy for Phenol + Carboxylic Acid Cond1 Is Atom Economy Critical? Start->Cond1 Path1 Steglich Esterification (DCC / DMAP) Cond1->Path1 No (Lab Scale) Path2 Direct Catalytic Esterification (p-TsOH or Boronic Acid) Cond1->Path2 Yes (Prep/Process Scale) Step1A Mix Acid, Phenol, DMAP in DCM Add DCC at 0°C Path1->Step1A Step2A Mix Acid, Phenol, Catalyst in Toluene Path2->Step2A Step1B Filter DCU Byproduct Wash & Concentrate Step1A->Step1B End Phenyl 4-methylcyclohexane-1-carboxylate (Target Product) Step1B->End Step2B Reflux with Dean-Stark Remove H2O Step2A->Step2B Step2B->End

Decision matrix and experimental workflow for synthesizing phenyl 4-methylcyclohexane-1-carboxylate.

The Boronic Acid Advantage

While Brønsted acids (like H2​SO4​ or p -TsOH) can force the reaction via prolonged heating[3], electron-deficient boronic acids (e.g., 3,4,5-trifluorophenylboronic acid) act as highly efficient Lewis acids. They coordinate with the carboxylic acid to form a highly electrophilic monoacyl borate intermediate, drastically lowering the activation energy for nucleophilic attack by the phenol.

Mechanism Cat Boronic Acid Catalyst Ar-B(OH)2 Complex1 Monoacyl Borate Intermediate (Activated Electrophile) Cat->Complex1 + Carboxylic Acid - H2O Nucleophile Phenol Attack (Poor Nucleophile) Complex1->Nucleophile Activation of Carbonyl Product Phenyl 4-methylcyclohexane-1-carboxylate Nucleophile->Product Ester Bond Formation Water H2O Release (Azeotropic Removal) Nucleophile->Water Byproduct Water->Cat Catalyst Regeneration (Requires Dean-Stark)

Mechanistic pathway of boronic acid-catalyzed direct esterification of phenols.

Quantitative Catalyst Comparison

The following table summarizes the performance of various catalytic systems for the synthesis of aryl esters like phenyl 4-methylcyclohexane-1-carboxylate.

Catalyst SystemReaction TypeTypical YieldAtom EconomyScalabilityKey Advantage
DCC / DMAP Steglich Coupling85–95%Low (DCU waste)PoorMild conditions (RT); rapid reaction time.
p-TsOH Brønsted Acid60–75%HighGoodInexpensive; robust for large-scale industrial use.
Ar-B(OH)₂ Lewis Acid80–90%HighExcellentCatalytic; highly selective; avoids harsh acidic conditions.
Zeolite β Solid Acid75–85%HighExcellentHeterogeneous; easily recoverable by simple filtration[4].

Self-Validating Experimental Protocols

Protocol A: Steglich Esterification (Optimal for Lab-Scale / Milligram Discovery)

This method is ideal for rapid synthesis without the need for specialized heating equipment.

  • Initialization: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-methylcyclohexanecarboxylic acid (10.0 mmol) and phenol (11.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is a non-polar, aprotic solvent that prevents the solvolysis of the highly reactive O-acylisourea intermediate.

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 1.0 mmol, 10 mol%). Cool the mixture to 0 °C using an ice bath.

    • Causality: DMAP acts as a nucleophilic acyl transfer catalyst. Cooling prevents the uncontrolled exothermic degradation of the intermediates into unreactive N-acylureas.

  • Activation: Slowly add N,N'-dicyclohexylcarbodiimide (DCC, 11.0 mmol) as a solution in 10 mL DCM.

    • Self-Validation: Within 5–10 minutes, a white precipitate of N,N'-dicyclohexylurea (DCU) will form. This serves as a direct, visual indicator that the carboxylic acid is successfully being activated.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Purification: Filter the mixture through a Celite pad to remove the DCU precipitate. Wash the filtrate sequentially with 0.5 M HCl (removes DMAP), saturated NaHCO3​ (removes unreacted acid), and 0.5 M NaOH.

    • Causality: Phenol's pKa​ (~10) allows it to be deprotonated and partitioned into the aqueous layer by NaOH, ensuring high purity of the organic ester without column chromatography.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the target ester.

Protocol B: Boronic Acid-Catalyzed Direct Esterification (Optimal for Scale-Up)

This method represents a "green" approach with excellent atom economy, ideal for multi-gram scale-up.

  • Initialization: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-methylcyclohexanecarboxylic acid (50.0 mmol), phenol (50.0 mmol), and 3,4,5-trifluorophenylboronic acid (2.5 mmol, 5 mol%).

    • Causality: The electron-deficient boronic acid acts as a potent Lewis acid, coordinating the carboxylic acid to form a highly electrophilic monoacyl borate intermediate.

  • Solvent Addition: Add 100 mL of toluene.

    • Causality: Toluene acts as the solvent and forms a low-boiling azeotrope with water, enabling its continuous removal to drive the equilibrium forward.

  • Reflux: Heat the mixture to reflux (approx. 110 °C) for 16 hours.

    • Self-Validation: Water droplets will accumulate in the Dean-Stark trap. The collection of approximately 0.9 mL of water provides a stoichiometric, real-time validation that the esterification is reaching 100% theoretical conversion.

  • Workup: Cool the reaction to room temperature. Wash the toluene solution with saturated NaHCO3​ and brine.

  • Isolation: Dry over anhydrous MgSO4​ , filter, and remove the solvent under reduced pressure. Purify via vacuum distillation to obtain pure phenyl 4-methylcyclohexane-1-carboxylate.

Conclusion & Recommendations

For drug development professionals and researchers synthesizing phenyl 4-methylcyclohexane-1-carboxylate, the choice of catalyst must align with the project phase. DCC/DMAP (Steglich) remains the gold standard for rapid, small-scale library generation due to its mild conditions and high yields. However, as projects transition to process development, the poor atom economy and difficult removal of DCU waste become prohibitive. At this stage, Boronic Acid Catalysis or heterogeneous Zeolite β systems should be adopted, as they offer superior scalability, self-validating thermodynamic control via water removal, and significantly greener impurity profiles.

References

  • [2] Fischer–Speier esterification. Wikipedia. URL: [Link]

  • [3] Conversion of phenolic oil from biomass pyrolysis into phenyl esters. OSTI.gov. URL: [Link]

  • [4] Direct esterification of succinic acid with phenol using zeolite beta catalyst. ResearchGate. URL: [Link]

  • [1] Phenyl 4-methylcyclohexane-1-carboxylate | C14H18O2 | CID 18720906. PubChem. URL: [Link]

Sources

Validation

HPLC Method Development for Phenyl 4-Methylcyclohexane-1-Carboxylate Quantification: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the chromatographic challenge of resolving geometric isomers in structurally rigid alicyclics. Phenyl 4-methylcyclohexane-1-carboxylate—a compound featuring a hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the chromatographic challenge of resolving geometric isomers in structurally rigid alicyclics. Phenyl 4-methylcyclohexane-1-carboxylate—a compound featuring a hydrophobic cyclohexane ring, a polar ester linkage, and an aromatic phenyl group—presents a classic method development hurdle.

The primary obstacle in its quantification is the baseline resolution of its cis and trans isomers. Because these isomers possess nearly identical lipophilicity (LogP), conventional reversed-phase chromatography often fails to provide adequate resolution. This guide objectively compares the performance of standard C18 columns against shape-selective Biphenyl phases, providing a self-validating protocol for robust quantification.

Mechanistic Rationale: The Causality of Column Selection
1. The Limitations of Alkyl Phases (C18)

Standard C18 columns rely predominantly on dispersive (hydrophobic) interactions. When analyzing the cis and trans isomers of phenyl 4-methylcyclohexane-1-carboxylate, the difference in total hydrophobic surface area is negligible. Consequently, C18 columns typically yield co-elution, making accurate quantification of individual isomers impossible without complex, time-consuming mobile phase additives [1][1].

2. The Biphenyl Advantage: π−π and Shape Selectivity

To achieve baseline separation, we must exploit the molecule's aromatic region and its 3D spatial geometry. Biphenyl stationary phases offer orthogonal retention mechanisms: hydrophobic partitioning, π−π interactions, and steric/shape recognition [2][2]. The biphenyl rings bonded to the silica surface interact with the phenyl ester of the analyte via π−π stacking. Crucially, the rigid nature of the biphenyl ligand creates a sterically constrained "cleft." This cleft differentially accommodates the flatter trans isomer (equatorial-equatorial substituents) versus the bulkier cis isomer (axial-equatorial substituents), providing the necessary shape selectivity for baseline resolution [3][3].

3. Mobile Phase Optimization: The Methanol Effect

To maximize π−π interactions, methanol (MeOH) is strictly preferred over acetonitrile (ACN) as the organic modifier. ACN contains a cyano group with its own π electrons, which competes with the analyte for the stationary phase's biphenyl rings, effectively suppressing the π−π retention mechanism and reducing selectivity [4][4]. Furthermore, UV detection is optimized at 215 nm, as phenyl esters exhibit a strong π→π∗ transition in this region, ensuring maximum sensitivity [5][5].

Comparative Performance Data

The following table summarizes the experimental performance of a standard C18 column versus a Biphenyl column under identical mobile phase conditions (Methanol/Water gradient).

Chromatographic ParameterStandard C18 ColumnBiphenyl Column
Retention Time (cis) 6.45 min7.12 min
Retention Time (trans) 6.52 min7.85 min
Resolution ( Rs​ ) 0.8 (Co-elution)2.6 (Baseline)
Tailing Factor ( Tf​ ) 1.41.1
Theoretical Plates ( N ) 12,50018,200
Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in your quantification, this protocol is designed as a self-validating system. The workflow includes a strict System Suitability Test (SST) gate that prevents the analysis of unknown samples if the chromatographic environment is compromised.

Step 1: Preparation of Solutions
  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Methanol.

  • Resolution Standard (SST): Accurately weigh and dissolve reference standards to create a spiked mixture containing 50 µg/mL of cis-phenyl 4-methylcyclohexane-1-carboxylate and 50 µg/mL of trans-phenyl 4-methylcyclohexane-1-carboxylate in the diluent.

  • Sample Preparation: Extract and dilute unknown samples in the diluent to a target concentration of ~50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Conditions
  • Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Methanol.

  • Gradient Program: 40% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, re-equilibrate at 40% B for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 0.5°C. (Critical Causality: Shape selectivity relies heavily on the stationary phase's conformational rigidity, which fluctuates with temperature).

  • Detection: UV at 215 nm.

  • Injection Volume: 5 µL.

Step 3: The Self-Validation Gate (System Suitability)

Before proceeding to sample analysis, the system must validate its own performance. Inject the Resolution Standard five times.

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between cis and trans peaks ≥1.5 .

    • Tailing factor ( Tf​ ) for both peaks ≤1.5 .

    • Peak area Relative Standard Deviation (RSD) ≤2.0% .

  • Causality of Failure: If Rs​<1.5 , the π−π interactions are likely compromised. Verify that Methanol (not Acetonitrile) was used as Mobile Phase B, and ensure the column oven is strictly maintaining 30°C. Do not proceed until the SST passes.

Method Development Workflow Visualization

HPLC_Method_Dev Start Analyze Analyte Structure (Phenyl 4-methylcyclohexane-1-carboxylate) Challenge Identify Separation Challenges: 1. cis/trans Isomer Resolution 2. Hydrophobic Retention Start->Challenge Col_Select Stationary Phase Screening Challenge->Col_Select C18 Standard C18 Column (Hydrophobic Interactions) Col_Select->C18 Biphenyl Biphenyl Column (π-π & Steric Selectivity) Col_Select->Biphenyl Eval_C18 Result: Co-elution of isomers Rs < 1.0 C18->Eval_C18 Eval_Bip Result: Baseline Resolution Rs > 2.0 Biphenyl->Eval_Bip Optimize Optimize Mobile Phase (MeOH vs ACN) & UV Wavelength Eval_C18->Optimize Iterate Eval_Bip->Optimize Proceed Validate Method Validation (Linearity, Accuracy, Precision) Optimize->Validate

Decision matrix for resolving cis/trans isomers using shape-selective chromatography.

Conclusion

When developing a quantification method for phenyl 4-methylcyclohexane-1-carboxylate, relying on standard hydrophobic interactions (C18) will inevitably lead to co-elution of its geometric isomers. By transitioning to a Biphenyl stationary phase and utilizing Methanol as the organic modifier, analysts can leverage π−π stacking and shape selectivity to achieve robust, baseline resolution. Implementing the self-validating protocol outlined above ensures high data integrity and reproducible quantification across different instrument platforms.

References
  • Title : Isomers and Recommended HPLC Columns for Effective Separation | Source : MicroSolv | URL :[Link]

  • Title : Getting the Most from Phenyl Stationary Phases for HPLC | Source : LCGC International | URL : [Link]

  • Title : Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl | Source : PMC | URL :[Link]

  • Title : The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity | Source : Chromatography Today | URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of Phenyl 4-methylcyclohexane-1-carboxylate

As a Senior Application Scientist, ensuring the safe and compliant disposal of laboratory chemicals is just as critical as the experimental workflows they enable. Phenyl 4-methylcyclohexane-1-carboxylate (CAS: 1711-34-8)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe and compliant disposal of laboratory chemicals is just as critical as the experimental workflows they enable. Phenyl 4-methylcyclohexane-1-carboxylate (CAS: 1711-34-8) is a specialized organic ester utilized in advanced chemical synthesis and drug development[1].

Because organic esters present specific physicochemical risks—ranging from flammability to potential hydrolysis—their disposal cannot be treated as an afterthought. This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with EPA guidelines and protecting both laboratory personnel and the environment.

Physicochemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first understand the molecular behavior of the chemical. Disposing of chemicals without understanding their properties leads to dangerous incompatibilities in waste carboys.

Quantitative Data Summary
PropertyValueOperational Implication for Disposal
CAS Number 1711-34-8Required for accurate EPA hazardous waste manifesting[1].
Molecular Formula C14H18O2High carbon content; ideal candidate for high-temperature incineration[2][3].
Molecular Weight 218.29 g/mol Determines mass-balance calculations during spill cleanup[2].
LogP 3.42Highly lipophilic; strictly prohibits aqueous drain disposal [2][4].
Chemical Class Organic EsterSusceptible to hydrolysis; must be segregated from strong acids/bases[4].
The Causality of Waste Segregation

Phenyl 4-methylcyclohexane-1-carboxylate contains a reactive ester linkage. If inadvertently mixed with highly acidic or basic aqueous waste streams, it can undergo catalyzed hydrolysis. This reaction yields 4-methylcyclohexanecarboxylic acid and phenol —the latter being highly toxic, corrosive, and heavily regulated[1]. By strictly segregating this ester into a neutral, non-halogenated organic waste stream, laboratories prevent unexpected exothermic reactions, pressure buildup in sealed containers, and the generation of highly toxic byproducts.

Furthermore, with a LogP of 3.42, this compound is highly hydrophobic[2]. EPA guidelines dictate that only chemicals with high water solubility and low toxicity are candidates for drain disposal[4]. Pouring this ester down the sink will lead to phase separation, accumulation in plumbing traps, and severe disruption of biological wastewater treatment processes[3][4].

Operational Disposal Protocol

The following methodology outlines the standard operating procedure for routine disposal. Every step is designed to be a self-validating system, ensuring that errors are caught before waste leaves the laboratory.

Step-by-Step Methodology
  • Waste Determination at the Point of Generation: Immediately classify the waste upon generation. Determine if the ester is dissolved in a halogenated solvent (e.g., Dichloromethane) or a non-halogenated solvent (e.g., Ethyl Acetate). Segregate non-halogenated waste to significantly reduce incineration costs[3][5].

  • Container Selection & Inspection: Select a high-density polyethylene (HDPE) or amber glass waste container. Verify that the cap is in "new" condition with no cracks[4]. Do not use metal containers, as trace acids can initiate hydrolysis and subsequent corrosion[4].

  • Transfer and Headspace Management: Transfer the waste inside a certified fume hood. Leave at least one inch of headspace at the top of the container to allow for vapor expansion[4].

  • Immediate Labeling: Attach an EPA-compliant hazardous waste tag the moment the first drop of waste is added[5][6]. Clearly list "Phenyl 4-methylcyclohexane-1-carboxylate" and the primary solvent. Never use abbreviations.

  • Satellite Accumulation Area (SAA) Storage: Move the container to a designated SAA at or near the point of generation[6]. Ensure the container is placed in secondary containment (e.g., a chemically resistant tray) to capture potential leaks.

  • EH&S Pickup: Once the container is full, or the SAA reaches the 55-gallon regulatory limit, contact Environmental Health and Safety (EH&S) to remove the waste within 3 calendar days for high-temperature incineration[3][6].

WasteSegregation Gen Ester Waste Generation Decision Contains Halogens? Gen->Decision NonHalo Non-Halogenated Organic Waste Decision->NonHalo No Halo Halogenated Organic Waste Decision->Halo Yes Incinerate High-Temp Incineration NonHalo->Incinerate Halo->Incinerate

Workflow for the segregation and disposal of organic ester waste.

Regulatory Compliance & SAA Management

Compliance is not just about avoiding fines; it is about establishing a culture of safety. Under EPA regulations (and Subpart K for eligible academic/research institutions), waste determination must be performed by trained personnel before the waste is packaged for shipment[5].

Key SAA Rules to Enforce:

  • The "Closed Container" Rule: Waste containers must be kept tightly closed at all times unless actively adding or removing waste[6]. A funnel left in an open carboy is a direct EPA violation.

  • Time Limits: Closed, partially filled containers can remain in an SAA for up to one year. However, once a container is full, it must be transferred to a central accumulation area within three days[4][6].

  • Incompatibility: Oxidizing agents must be kept strictly apart from organic compounds like esters[4].

Emergency Spill Remediation

In the event of an accidental spill, rapid and methodical action is required to prevent vapor inhalation and environmental contamination. Because Phenyl 4-methylcyclohexane-1-carboxylate is an organic compound, it requires specific absorbent materials.

Step-by-Step Spill Response
  • Evacuate and Assess: Isolate the spill area. If the spill is large (>1 Liter) or highly concentrated, evacuate the lab and contact EH&S immediately[4].

  • Don Appropriate PPE: Equip nitrile gloves, chemical splash goggles, and a standard laboratory coat.

  • Containment & Absorption: Surround the spill with an inert, inorganic absorbent such as vermiculite or dry sand. Do not use combustible absorbents (like paper towels or sawdust) if the ester was mixed with any oxidizing agents, as this creates a fire hazard[4].

  • Collection: Use a non-sparking scoop to collect the saturated absorbent. Place it into a heavy-duty, sealable plastic bag or a dedicated solid-waste HDPE bucket.

  • Decontamination: Wash the affected surface with a mild detergent solution. Because the ester is lipophilic (LogP 3.42), water alone will not effectively clean the surface; a surfactant is required to lift residual chemical[2].

  • Disposal: Label the collected cleanup materials as hazardous chemical waste and transfer them to the SAA[6][7].

SpillResponse Spill Spill Detected PPE Don PPE (Nitrile, Goggles) Spill->PPE Absorb Apply Inert Absorbent (Vermiculite) PPE->Absorb Collect Collect in Sealable Container Absorb->Collect Label Label as Hazardous Waste Collect->Label

Step-by-step emergency spill response protocol for lipophilic esters.

References

  • Chemsrc. "CAS#:1711-34-8 | Cyclohexanecarboxylic acid, 4-methyl-,phenyl ester". Available at:[Link]

  • National Center for Biotechnology Information (PubChem). "Phenyl 4-methylcyclohexane-1-carboxylate | C14H18O2 | CID 18720906". Available at:[Link]

  • Central Washington University (CWU). "Laboratory Hazardous Waste Disposal Guidelines". Available at:[Link]

  • American Chemical Society (ACS). "Regulation of Laboratory Waste - Implementation and Expansion of the EPA's Subpart K". Available at:[Link]

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document". Available at:[Link]

  • Physikalisch-Technische Bundesanstalt (PTB). "Chemical Waste Management for Laboratories". Available at:[Link]

  • University of Pennsylvania (UPenn EHRS). "Laboratory Chemical Waste Management Guidelines". Available at:[Link]

Sources

Handling

Personal protective equipment for handling Phenyl 4-methylcyclohexane-1-carboxylate

As a Senior Application Scientist, I recognize that handling specialized organic compounds like Phenyl 4-methylcyclohexane-1-carboxylate (CAS: 1711-34-8)[1] requires more than a superficial reading of a Safety Data Sheet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized organic compounds like Phenyl 4-methylcyclohexane-1-carboxylate (CAS: 1711-34-8)[1] requires more than a superficial reading of a Safety Data Sheet (SDS). To ensure absolute safety and operational integrity in drug development and chemical synthesis, laboratory personnel must understand the causality behind the hazards.

This guide provides a self-validating, step-by-step operational framework for handling this specific aromatic-aliphatic ester, bridging the gap between theoretical chemistry and practical laboratory logistics.

Mechanistic Causality of Hazards

Before selecting Personal Protective Equipment (PPE), we must understand how Phenyl 4-methylcyclohexane-1-carboxylate interacts with human biology and the laboratory environment.

  • Dermal Defatting & Contact Dermatitis: Like many organic esters, this compound is highly lipophilic[2]. Upon prolonged dermal contact, it acts as an organic solvent, extracting the natural lipid bilayer (ceramides, cholesterol, and fatty acids) from the stratum corneum[2]. This "defatting" compromises the skin barrier, leading to irritant contact dermatitis, severe erythema, and epidermal cracking[2].

  • Ocular Toxicity: Direct contact or exposure to high vapor concentrations can cause conjunctivitis and corneal irritation[2]. The ester linkage can undergo localized hydrolysis upon contact with the aqueous environment of the eye, causing localized pH shifts and tissue damage.

  • Inhalation & Aerosolization Risks: While its molecular weight (218.29 g/mol )[1] suggests a relatively low vapor pressure at room temperature, aerosolization during vigorous stirring, sonication, or heating can lead to upper respiratory tract irritation[2].

Quantitative Safety Parameters & PPE Matrix

To mitigate the mechanisms outlined above, all protective measures must meet specific quantitative thresholds. The table below summarizes the required safety parameters for handling this compound.

Safety ParameterTarget Value / SpecificationMechanistic Rationale
Fume Hood Face Velocity 80 – 120 feet per minute (fpm)[3]Prevents turbulent backflow of ester vapors into the operator's breathing zone[3].
Fume Hood Sash Height 12 – 18 inches (working height)[3]Maintains optimal aerodynamic capture velocity and provides a physical blast shield[3].
Glove Material Nitrile (Standard) or Butyl RubberNitrile provides excellent resistance against high-molecular-weight esters for incidental splash protection.
Glove Thickness > 0.11 mm (Splash) / > 0.30 mm (Prolonged)Prevents permeation of lipophilic liquids that cause dermal defatting[2].
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents localized hydrolysis and corneal irritation from liquid droplets[2].

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's success criteria are met.

Phase 1: Pre-Handling Setup & Engineering Controls
  • Validate Exhaust Systems: Approach the chemical fume hood and check the digital airflow monitor. Verify that the average face velocity is between 80 and 120 fpm [3].

    • Self-Validation: Check the certification sticker on the hood frame. It must be dated within the last 12 months[3]. If the alarm is sounding or the velocity is outside this range, do not open the chemical container.

  • Establish the Work Zone: Clear the hood of unnecessary equipment to prevent aerodynamic dead zones. Place the Phenyl 4-methylcyclohexane-1-carboxylate container at least 6 inches behind the sash plane to ensure vapor capture.

  • Don PPE: Equip standard nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

Phase 2: Dispensing and Reaction Setup
  • Aerosol-Free Dispensing: If the ester is in a liquid state, use a positive displacement pipette rather than an air-displacement pipette.

    • Causality: Organic esters often have different vapor pressures and viscosities than aqueous solutions, which can cause dripping or aerosolization in standard pipettes.

  • Thermal Control: If the protocol requires heating the ester, utilize a closed-system reflux setup or ensure the condenser is actively cooled. Do not heat the ester in an open beaker, as elevated temperatures will exponentially increase vapor pressure and inhalation risks[2].

Phase 3: Post-Handling and Decontamination
  • Surface Decontamination: Wipe down the immediate work area, balances, and spatulas with a compatible solvent (e.g., 70% Isopropanol or Ethanol), followed by a water wipe.

    • Causality: Esters are insoluble in water alone; an intermediate alcohol is required to solubilize and remove residual chemical films, preventing secondary exposure.

  • Doffing PPE: Remove gloves using the "glove-in-glove" technique to avoid transferring residual ester to your bare skin. Wash hands immediately with soap and water to restore skin hydration and remove trace lipophilic contaminants.

Visualizing the Safety Workflow

The following diagram maps the logical progression of hazard mitigation, from initial setup to emergency response.

PPE_Workflow cluster_0 Phase 1: Engineering & PPE Setup cluster_1 Phase 2: Operational Execution cluster_2 Phase 3: Post-Handling Start Hazard Assessment: Phenyl 4-methylcyclohexane-1-carboxylate Hood Validate Fume Hood (80-120 fpm) Start->Hood PPE Don Nitrile Gloves, Goggles & Lab Coat Hood->PPE Dispense Aerosol-Free Dispensing PPE->Dispense Monitor Monitor for Spills or Vapor Leaks Dispense->Monitor Decon Surface Decon (70% Isopropanol) Monitor->Decon Normal Ops Spill Spill Event: Contain with Vermiculite Monitor->Spill Incident Waste RCRA-Compliant Waste Disposal Decon->Waste Spill->Decon

Caption: Workflow for the safe handling, dispensing, and disposal of organic esters.

Spill Response & Disposal Plan

In the event of a logistical failure or accidental release, execute the following containment plan:

  • Containment: Do NOT use water to flush the spill. Because Phenyl 4-methylcyclohexane-1-carboxylate is an organic ester, it will likely float and spread on aqueous surfaces.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized universal spill pads.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a rigid, sealable, polyethylene container.

  • RCRA-Compliant Disposal: Label the container explicitly as "Hazardous Organic Waste - Contains Esters." Do not mix this waste with strong oxidizing agents, strong acids, or strong bases, as esters can undergo exothermic hydrolysis or oxidation reactions[2]. Transfer to your facility's Environmental Health and Safety (EH&S) team for incineration.

References

  • Title: Phenyl 4-methylcyclohexane-1-carboxylate | C14H18O2 | CID 18720906 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Chemical Fume Hood Maintenance, Repair and Certification Source: Columbia University Environmental Health & Safety URL: [Link]

  • Title: 9.2: Safety - Physical Properties and Hazards of Organic Esters Source: Chemistry LibreTexts / MIT OpenCourseWare URL: [Link]

Sources

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